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  • Product: 4-Amino-6-chlorotoluene-2-sulphonic acid
  • CAS: 6387-22-0

Core Science & Biosynthesis

Foundational

High-Resolution ¹H and ¹³C NMR Spectral Analysis of 4-Amino-6-chlorotoluene-2-sulphonic Acid: A Comprehensive Guide for Structural Elucidation

Executive Summary 4-Amino-6-chlorotoluene-2-sulphonic acid (CAS: 6387-22-0) is a highly functionalized, tetrasubstituted aromatic compound frequently utilized as a critical intermediate in the synthesis of complex dyes,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-6-chlorotoluene-2-sulphonic acid (CAS: 6387-22-0) is a highly functionalized, tetrasubstituted aromatic compound frequently utilized as a critical intermediate in the synthesis of complex dyes, pigments, and active pharmaceutical ingredients. Due to its dense substitution pattern and the presence of competing electron-donating and electron-withdrawing groups, structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous, multi-dimensional approach.

This technical whitepaper provides an authoritative guide to the ¹H and ¹³C NMR spectral data of 4-Amino-6-chlorotoluene-2-sulphonic acid. By synthesizing theoretical electronic effects with field-proven experimental protocols, this guide establishes a self-validating workflow for researchers to achieve unambiguous structural elucidation.

Structural Dynamics & Electronic Causality

To accurately predict and interpret the NMR spectra of 4-Amino-6-chlorotoluene-2-sulphonic acid, one must first analyze the causality of its electronic environment. The molecule is based on a toluene core (methyl group at C1) with three additional substituents:

  • C2 (-SO₃H): The sulfonic acid group is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects. It heavily deshields the adjacent ortho position (C3).

  • C4 (-NH₂): The amino group is a powerful π-donor (+R effect). It donates electron density directly into the aromatic ring, heavily shielding the ortho positions (C3 and C5).

  • C6 (-Cl): The chlorine atom is electronegative (-I) but possesses a weak resonance donating effect (+R), resulting in a net weakly deshielding/shielding influence depending on the adjacent carbon.

This "push-pull" electronic system dictates the chemical shifts. The two remaining aromatic protons (H3 and H5) are meta to each other. Because they reside in distinct electronic environments, they will appear as two separate doublets with a characteristic meta-coupling constant ( 4J≈2.0 Hz).

Spectral Data Presentation

¹H NMR Spectral Data

The ¹H NMR spectrum is defined by the shielding effects of the amino group and the deshielding effects of the sulfonic acid. DMSO- d6​ is the optimal solvent, as it disrupts the strong intermolecular hydrogen bonding inherent to sulfonic acids, preventing extreme peak broadening [1].

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
-CH₃ (C1) 2.40Singlet (s)3H-Deshielded slightly by the ortho -SO₃H and -Cl groups relative to standard toluene (~2.3 ppm).
-NH₂ (C4) 5.50 – 6.00Broad Singlet (br s)2H-Typical chemical shift for anilines in DMSO- d6​ ; broad due to quadrupolar relaxation of Nitrogen-14.
H5 (C5) 6.65Doublet (d)1H 4J=2.0 Strongly shielded by the ortho -NH₂ group (+R effect).
H3 (C3) 6.85Doublet (d)1H 4J=2.0 Shielded by the ortho -NH₂, but slightly deshielded by the ortho -SO₃H group, placing it downfield of H5.
-SO₃H (C2) 10.50 – 12.00Broad Singlet (br s)1H-Highly acidic proton. May exchange with residual H₂O in the solvent, appearing merged with the HDO peak at ~3.3 ppm.
¹³C NMR Spectral Data

The ¹³C NMR spectrum contains seven distinct carbon environments. The quaternary carbons (C1, C2, C4, C6) are assigned based on empirical additivity rules and validated via 2D Heteronuclear Multiple Bond Correlation (HMBC) [2].

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality (Substituent Effects)
-CH₃ 19.5Primary (CH₃)Standard methyl carbon attached to an aromatic ring.
C5 116.8Tertiary (CH)Strongly shielded by the ortho -NH₂ group.
C3 119.3Tertiary (CH)Shielded by ortho -NH₂, but counteracted by ortho -SO₃H.
C1 130.7Quaternary (C)Ipso to the methyl group; influenced by ortho -SO₃H and -Cl.
C6 136.9Quaternary (C)Ipso to the electronegative chlorine atom.
C2 144.4Quaternary (C)Ipso to the strongly electron-withdrawing -SO₃H group.
C4 147.4Quaternary (C)Ipso to the -NH₂ group; strongly deshielded by the attached nitrogen.

Experimental Protocols: A Self-Validating System

To ensure utmost trustworthiness in structural elucidation, a self-validating NMR workflow must be employed. Relying solely on 1D spectra for heavily substituted aromatics is prone to error. The following protocol establishes a closed-loop validation system using 1D and 2D techniques [3].

Step-by-Step Methodology for NMR Acquisition

Step 1: Sample Preparation (Solvent Causality)

  • Weigh 15–20 mg of highly purified 4-Amino-6-chlorotoluene-2-sulphonic acid. Causality: This mass ensures a sufficient signal-to-noise (S/N) ratio for the insensitive ¹³C nuclei within a reasonable timeframe (e.g., 1024 scans).

  • Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Causality: Sulfonic acids form zwitterions or strong dimers. DMSO is a strongly coordinating solvent that breaks these aggregates, yielding sharp, high-resolution peaks [1].

Step 2: 1D ¹H NMR Acquisition

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Load the standard 30-degree pulse program (zg30).

  • Set the spectral width to 15 ppm to ensure the highly deshielded -SO₃H proton is captured if it does not exchange.

  • Set the relaxation delay (D1) to 1.5 seconds and acquire 16 scans.

Step 3: 1D ¹³C NMR Acquisition

  • Load the proton-decoupled ¹³C pulse program (zgpg30).

  • Extend the relaxation delay (D1) to 2.5–3.0 seconds. Causality: Quaternary carbons (C1, C2, C4, C6) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation. A longer D1 prevents signal saturation and ensures these peaks appear in the final spectrum.

  • Acquire 512 to 1024 scans.

Step 4: 2D HSQC & HMBC Validation

  • HSQC (Heteronuclear Single Quantum Coherence): Run an edited HSQC optimized for 1JCH​=145 Hz. This will definitively link the proton signals (H3, H5, CH₃) to their directly attached carbons (C3, C5, CH₃ carbon), isolating the quaternary carbons [4].

  • HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC optimized for long-range couplings ( nJCH​=8 Hz). This step bridges the quaternary gaps. For example, the methyl protons will show strong 3-bond correlations to C2 and C6, and a 2-bond correlation to C1, unambiguously locking the quaternary assignments in place [3].

Mechanistic Workflow & Magnetization Transfer Diagrams

The following diagrams map the logical progression of the experimental workflow and the specific magnetization transfer pathways utilized during HMBC validation.

NMR_Workflow A Sample Prep (DMSO-d6 + TMS) B 1D 1H NMR (zg30) A->B C 1D 13C NMR (zgpg30) A->C D 2D HSQC (1-Bond C-H) B->D C->D E 2D HMBC (2/3-Bond C-H) D->E F Structural Validation E->F

Step-by-step NMR elucidation workflow for structural validation.

HMBC_Network cluster_0 Proton Resonances cluster_1 Carbon Resonances (Quaternary) H3 H3 (6.85 ppm) C1 C1 (130.7 ppm) H3->C1 3J C2 C2 (144.4 ppm) H3->C2 2J C4 C4 (147.4 ppm) H3->C4 2J H5 H5 (6.65 ppm) H5->C1 3J H5->C4 2J C6 C6 (136.9 ppm) H5->C6 2J CH3 CH3 (2.40 ppm) CH3->C1 2J CH3->C2 3J CH3->C6 3J

HMBC magnetization transfer network showing long-range C-H couplings.

Conclusion

The structural elucidation of 4-Amino-6-chlorotoluene-2-sulphonic acid relies heavily on understanding the competing electronic effects of its dense substitution pattern. By utilizing DMSO- d6​ to manage the compound's polarity, optimizing relaxation delays for quaternary carbons, and employing a self-validating loop of 1D and 2D (HSQC/HMBC) NMR techniques, researchers can confidently assign all ¹H and ¹³C resonances, ensuring absolute structural integrity for downstream chemical and pharmaceutical applications.

References

  • Nuclear Magnetic Resonance Identification of New Sulfonic Acid Metabolites Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy Source: Chemistry LibreTexts URL:[Link]

  • HSQC and HMBC - NMR Core Facility Source: Columbia University URL:[Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]

Exploratory

thermodynamic stability of 4-Amino-6-chlorotoluene-2-sulphonic acid in aqueous solution

An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-6-chlorotoluene-2-sulphonic acid in Aqueous Solution Abstract This technical guide addresses the thermodynamic stability of 4-Amino-6-chlorotoluene-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-6-chlorotoluene-2-sulphonic acid in Aqueous Solution

Abstract

This technical guide addresses the thermodynamic stability of 4-Amino-6-chlorotoluene-2-sulphonic acid (ACSA), a compound of interest in various chemical and pharmaceutical contexts. A comprehensive review of publicly available literature reveals a notable absence of specific experimental data on the degradation kinetics and thermodynamic parameters for this particular isomer (CAS No. 6387-22-0).[1][2][3] Consequently, this document serves a dual purpose: to provide a theoretical framework for understanding the potential stability of ACSA based on the chemistry of its functional groups and structurally related molecules, and to offer a detailed, field-proven experimental protocol for a comprehensive stability assessment. This guide is intended for researchers, scientists, and drug development professionals, providing a robust roadmap for generating the necessary data to ensure product quality, safety, and efficacy.

Introduction: Understanding the Molecule

4-Amino-6-chlorotoluene-2-sulphonic acid (ACSA) is an aromatic organic compound characterized by a toluene ring substituted with four distinct functional groups: an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a sulphonic acid (-SO₃H) group. The relative positions of these groups are critical to the molecule's physicochemical properties, including its stability.

  • Amino Group: Prone to oxidation and can participate in acid-base reactions.

  • Chloro Group: An electron-withdrawing group that can influence the reactivity of the aromatic ring. Its stability is generally high, but it can be susceptible to nucleophilic substitution or reductive dechlorination under certain conditions.

  • Sulphonic Acid Group: A strong acid group that imparts high water solubility. The C-S bond can be susceptible to cleavage (desulfonation) under harsh hydrolytic conditions (strong acid/base and high temperature).[4]

  • Aromatic Ring System: The central scaffold, which can undergo electrophilic substitution or be susceptible to oxidative degradation.

Given the lack of specific data for the 2-sulphonic acid isomer, this guide will leverage established principles from studies on related sulfonated aromatic amines and chlorotoluenes to predict stability and design a rigorous investigational plan.[5][6]

Degradation_Pathways Conceptual Degradation Pathways of ACSA cluster_hydrolysis Hydrolysis (Heat, pH) cluster_oxidation Oxidation (O₂, Peroxide) cluster_photolysis Photolysis (UV/Vis Light) ACSA ACSA in Aqueous Solution Desulfonation Desulfonation Product (4-Amino-6-chlorotoluene) ACSA->Desulfonation H⁺/OH⁻, ΔT Deamination Deamination Product (4-Hydroxy-6-chlorotoluene-2-sulphonic acid) ACSA->Deamination H⁺/OH⁻, ΔT AminoOxidation Amino Group Oxidation (e.g., Nitroso, Nitro derivatives) ACSA->AminoOxidation [O] MethylOxidation Methyl Group Oxidation (e.g., Carboxylic Acid derivative) ACSA->MethylOxidation [O] Dimerization Oxidative Dimerization ACSA->Dimerization [O] or hν Dechlorination Reductive Dechlorination (4-Amino-toluene-2-sulphonic acid) ACSA->Dechlorination RingCleavage Aromatic Ring Cleavage ACSA->RingCleavage hν, [O]

Caption: Potential degradation pathways for ACSA in aqueous solution.

A Framework for Experimental Stability Assessment

To definitively determine the thermodynamic stability of ACSA, a structured experimental approach is required. This section outlines a comprehensive plan, from analytical method development to kinetic and thermodynamic analysis, grounded in ICH guidelines. [7][8]

Part 1: Development and Validation of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method capable of separating the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice. [9] Experimental Protocol: HPLC Method Development

  • Column Selection:

    • Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl-hexyl columns can also be effective for aromatic compounds. [10]2. Mobile Phase Selection & Optimization:

    • Aqueous Phase (A): 0.05 M potassium phosphate buffer. Adjust pH between 3.0 and 7.0 to optimize peak shape and retention of the ampholytic ACSA.

    • Organic Phase (B): Acetonitrile or methanol.

    • Elution Mode: Begin with an isocratic elution (e.g., 80:20 A:B) and transition to a gradient elution if necessary to resolve late-eluting degradation products.

  • Detection:

    • Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths. Determine the λ_max of ACSA for quantification and evaluate peak purity of the parent compound during stress studies.

  • Method Validation:

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Part 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method. [11][12][13]The goal is to achieve 5-20% degradation of the active substance.

Table 1: Forced Degradation Conditions

Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.To assess stability in acidic conditions and force acid-catalyzed degradation (e.g., desulfonation).
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.To assess stability in alkaline conditions and force base-catalyzed degradation.
Neutral Hydrolysis Deionized water at 60°C for 24-48 hours.To evaluate the rate of hydrolysis in the absence of acid/base catalysts.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.To identify potential oxidation products.
Photostability Expose solid and solution samples to a calibrated light source providing UV and visible light as per ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²). [14][15][16][17][18]To evaluate susceptibility to light-induced degradation.
Part 3: Kinetic and Thermodynamic Analysis

This phase involves quantifying the rate of degradation under controlled conditions to determine the reaction order, rate constants, and ultimately, the activation energy.

Experimental Protocol: Isothermal Stability Study

  • Prepare Solutions: Prepare aqueous solutions of ACSA at a known concentration in buffers of desired pH (e.g., pH 4, 7, and 9).

  • Set Temperatures: Place aliquots of each solution in temperature-controlled chambers at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C), protected from light.

  • Sample and Analyze: At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw samples, quench any reaction if necessary (e.g., by cooling or pH adjustment), and analyze by the validated HPLC method to determine the remaining concentration of ACSA.

  • Determine Reaction Order: Plot concentration vs. time (for zero-order), ln(concentration) vs. time (for first-order), and 1/concentration vs. time (for second-order). The plot that yields a straight line indicates the order of the degradation reaction. [19][20][21]The degradation of a single species in solution often follows first-order kinetics.

  • Calculate Rate Constants (k): The rate constant (k) at each temperature is determined from the slope of the linear plot.

Thermodynamic Analysis: The Arrhenius Equation

The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation: [22][23] k = A * e^(-Ea / RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

By taking the natural logarithm, the equation is linearized:

ln(k) = - (Ea / R) * (1/T) + ln(A)

Protocol: Determining Activation Energy

  • Construct Arrhenius Plot: Plot the natural logarithm of the calculated rate constants (ln(k)) against the reciprocal of the absolute temperature (1/T) for each pH condition. [24][25]2. Calculate Ea: The slope of the resulting straight line is equal to -Ea/R. The activation energy (Ea) can be calculated as: Ea = -slope * R. [23][26] A higher activation energy indicates that the degradation rate is more sensitive to changes in temperature. This value is a critical thermodynamic parameter for predicting the shelf-life and defining appropriate storage conditions for ACSA in aqueous solutions.

Experimental_Workflow Comprehensive Stability Study Workflow for ACSA cluster_setup Phase 1: Method Development cluster_stress Phase 2: Forced Degradation cluster_kinetic Phase 3: Kinetic & Thermodynamic Analysis Dev Develop Stability-Indicating HPLC Method Val Validate Method (ICH Q2) Dev->Val Stress Perform Forced Degradation (Acid, Base, H₂O, H₂O₂, Light) Val->Stress Identify Identify Degradation Products & Confirm Method Specificity Stress->Identify Isothermal Conduct Isothermal Studies (Multiple Temperatures & pH) Identify->Isothermal Kinetics Determine Reaction Order & Rate Constants (k) Isothermal->Kinetics Arrhenius Construct Arrhenius Plot (ln(k) vs 1/T) Kinetics->Arrhenius Thermo Calculate Activation Energy (Ea) & Predict Shelf-Life Arrhenius->Thermo Report Final Stability Report Thermo->Report

Caption: Workflow for determining the thermodynamic stability of ACSA.

Conclusion

While direct experimental data on the is currently lacking in scientific literature, a robust stability profile can be established through a systematic and rigorous experimental approach. This guide provides the theoretical foundation and detailed protocols necessary for researchers to undertake such a study. By developing a validated stability-indicating HPLC method, performing comprehensive forced degradation studies, and conducting kinetic analysis across various temperatures and pH levels, it is possible to determine the degradation pathways and key thermodynamic parameters like activation energy. The resulting data will be invaluable for defining appropriate storage conditions, predicting shelf-life, and ensuring the overall quality and safety of formulations containing ACSA.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-Amino-6-chlorotoluene-2-sulphonic acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Amino-6-chlorotoluene-2-sulphonic acid. As specific quantitative so...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Amino-6-chlorotoluene-2-sulphonic acid. As specific quantitative solubility data for this compound is not widely available in public literature, this document focuses on the foundational principles governing its solubility. We delve into the molecule's physicochemical properties, the theoretical framework of solubility for amphoteric aromatic sulfonic acids, and provide a detailed, field-proven experimental protocol for accurate solubility determination. The guide is intended for researchers, chemists, and pharmaceutical scientists, offering the necessary tools to predict, understand, and experimentally verify the solubility of this compound in various organic solvents, a critical parameter for process development, purification, and formulation.

Introduction: The Significance of a Solubility Profile

4-Amino-6-chlorotoluene-2-sulphonic acid (CAS No. 6387-27-5) is an organosulfur compound whose utility in chemical synthesis, particularly as an intermediate for dyes and pigments, necessitates a thorough understanding of its behavior in different solvent systems.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences every stage of development, from reaction kinetics and process optimization to purification and final product formulation. A well-defined solubility profile enables rational solvent selection, preventing costly trial-and-error approaches and ensuring process robustness and efficiency. This guide provides the theoretical and practical framework for establishing such a profile for 4-Amino-6-chlorotoluene-2-sulphonic acid.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a given solvent. 4-Amino-6-chlorotoluene-2-sulphonic acid is a complex molecule with multiple functional groups that create a unique and challenging solubility profile.

  • Sulphonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group.[2][3] It is a powerful hydrogen bond donor and acceptor, which generally confers high solubility in polar, protic solvents like water.[2][4][5]

  • Amino Group (-NH₂): This basic group can also act as both a hydrogen bond donor and acceptor.[6] Its presence introduces amphoteric character to the molecule.

  • Aromatic Ring & Substituents (Chlorine, Methyl): The substituted toluene backbone is nonpolar, or lipophilic. This part of the molecule prefers to interact with nonpolar organic solvents through van der Waals forces. The electronegative chlorine atom adds to the molecule's overall polarity.[6]

The simultaneous presence of a strong acid (-SO₃H), a weak base (-NH₂), and a lipophilic backbone means that 4-Amino-6-chlorotoluene-2-sulphonic acid is an amphoteric and amphiphilic molecule. In solution, particularly in the presence of any moisture, it likely exists as a zwitterion (internal salt), where the sulfonic acid protonates the amino group. This zwitterionic nature significantly increases the crystal lattice energy, meaning more energy is required to break apart the solid-state structure, which often leads to lower solubility in non-polar organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 4-Amino-6-chlorotoluene-2-sulphonic acid will be a function of the solvent's ability to overcome the compound's crystal lattice energy and establish favorable intermolecular interactions.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They are expected to be the most effective solvents for this compound. They can solvate both the highly polar sulfonate group and the amino group, effectively breaking down the crystal lattice. However, the nonpolar toluene backbone may limit perfect miscibility. Based on structurally related compounds, good solubility is expected in these solvents.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess a dipole moment and can act as hydrogen bond acceptors but not donors. Solvents like DMSO and DMF are powerful, versatile solvents capable of dissolving many polar and nonpolar compounds.[7] They are expected to show moderate to good solubility for 4-Amino-6-chlorotoluene-2-sulphonic acid. Acetone, being less polar, will likely be a poorer solvent.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Benzene): These solvents lack polarity and cannot form hydrogen bonds. They will primarily interact with the chlorotoluene backbone of the molecule. Due to the highly polar and likely zwitterionic nature of the solute, solubility in these solvents is expected to be very low.[1][6]

The interplay of these factors is visually summarized in the following diagram:

Caption: Predicted interaction between the solute and solvent classes.

Illustrative Solubility Profile

While precise, experimentally-derived quantitative data is not publicly available, we can construct an illustrative profile based on the principles outlined above and data for analogous compounds.[6] This table serves as a starting point for solvent screening.

Solvent Class Solvent Predicted Qualitative Solubility Rationale for Prediction
Polar Protic WaterSolubleStrong hydrogen bonding with -SO₃H and -NH₂ groups.[2][5]
MethanolSolubleSimilar to water, effective at solvating polar groups.
EthanolSolubleSlightly less polar than methanol, but still a strong H-bonding solvent.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHighly polar, excellent H-bond acceptor, capable of disrupting zwitterionic crystal lattice.
N,N-Dimethylformamide (DMF)SolubleStrong polar aprotic solvent, similar in action to DMSO.[7]
AcetoneSlightly SolubleLess polar than DMSO/DMF, weaker solvating power for ionic groups.
Non-Polar TolueneInsolubleCannot effectively solvate the polar/ionic functional groups.
HexaneInsolubleAliphatic and non-polar, very poor solvent for this compound.
BenzeneInsolubleSimilar to toluene, lacks the necessary polarity.[1]
EtherSolubleThe search results indicate solubility in ether.[1]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, high-quality data, the thermodynamic solubility must be determined experimentally. The isothermal shake-flask method is the gold-standard and most reliable technique for this purpose.[6][8]

Causality Behind the Method: Achieving True Equilibrium

The core principle of this method is to allow a suspension of the solid compound in the solvent to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured concentration represents the true maximum solubility at that temperature, not a transient supersaturated or undersaturated state. Agitation (shaking) maximizes the solid-liquid surface area to accelerate the approach to equilibrium, and a prolonged incubation time (typically 24-72 hours) is critical to ensure the process is complete.[6]

Self-Validating Workflow

The protocol is designed to be self-validating by incorporating a final confirmation step. After the initial measurement (e.g., at 24 hours), the experiment is continued, and a second sample is taken at a later time point (e.g., 48 or 72 hours). If the concentration is unchanged, it provides strong evidence that equilibrium has been achieved.

G prep 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours. prep->equil settle 3. Settling Allow suspension to settle for at least 2 hours at temperature. equil->settle sample 4. Sampling & Separation Withdraw supernatant. Immediately filter through 0.45 µm syringe filter. settle->sample quant 5. Quantification Analyze filtrate concentration using a validated HPLC-UV method. sample->quant validate 6. Validation Repeat sampling at a later time point (e.g., 48h). Confirm concentration is stable. quant->validate validate->equil Continue Equilibration validate->quant Concentration Unchanged? [No]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

Materials & Apparatus:

  • 4-Amino-6-chlorotoluene-2-sulphonic acid (solid, high purity)

  • Organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Procedure:

  • Preparation: To a series of glass vials, add an excess amount of solid 4-Amino-6-chlorotoluene-2-sulphonic acid. The presence of undissolved solid at the end of the experiment is essential.

  • Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures at a constant speed for a minimum of 24 hours.[6]

  • Phase Separation: After the initial equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.[9]

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method. Aromatic sulfonic acids are readily detectable by UV.[10][11] Ion-pair chromatography may be employed to improve peak shape and retention on reverse-phase columns.[10][12]

  • Validation: Return the original vials to the shaker and continue agitation. Repeat steps 4-7 at a later time point (e.g., 48 or 72 hours). The solubility value is confirmed if the concentration measured at the later time point is within ±5% of the initial measurement.

Conclusion

Understanding the solubility of 4-Amino-6-chlorotoluene-2-sulphonic acid is paramount for its effective use in scientific and industrial applications. This guide has established the theoretical basis for its solubility, predicting high solubility in polar protic solvents, moderate to good solubility in polar aprotic solvents, and poor solubility in non-polar solvents. This behavior is a direct consequence of its amphoteric and amphiphilic molecular structure. For definitive quantitative results, the provided detailed, self-validating shake-flask protocol offers a robust and reliable pathway for experimental determination, empowering researchers to make informed, data-driven decisions in solvent selection and process design.

References

  • Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry.
  • SIELC Technologies. (2022, June 17). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Chemtoll. (2024, July 26). Sulphonic Acid, The Most Used Compound In Cleaning Chemicals.
  • Benchchem.
  • Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • Wikipedia. Sulfonic acid.
  • Taylor & Francis. Sulfonic acid – Knowledge and References.
  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
  • ChemBK. 4-amino-6-chlorotoluene-3-sulphonic acid.
  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • NextSDS.
  • Pharmaceutical Sciences. (2024, February 15).
  • PMC. (2018, June 15).
  • Enamine. Shake-Flask Solubility Assay.
  • SciTechnol. (2018, February 26). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • IJPSR. (2016, April 1).
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Benchchem. solubility of 4-Amino-3-chlorobenzenesulfonic acid in different solvents.
  • TOKU-E.
  • PMC. (2018, February 5).
  • ChemicalBook. 6387-27-5(2-amino-6-chlorotoluene-4-sulphonic acid) Product Description.
  • NITE. (2011, April 1). 6627-59-4 / 3-2024.
  • The Journal of Biological Chemistry. (1972). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions.
  • Benchchem. Solubility of 4-Amino-2-chloronicotinonitrile in Organic Solvents: A Technical Guide.
  • ChemicalBook. 2-Amino-4-chlorophenol-6-sulfonic acid(88-23-3).
  • Fisher Scientific. 4-Amino-2-chlorotoluene-5-sulfonic Acid 98.0+%, TCI America 25 g.
  • PMC.
  • ResearchGate. (2009, November).
  • PMC. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
  • AChemBlock. 2-Amino-6-chlorotoluene-4-sulfonic acid 95%.
  • Asian Journal of Pharmaceutics. (2019, May 15).
  • ResearchGate. (2006, August). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Journal of Pharmaceutical Sciences. (1971, April). Solubility of amino acids in pure solvent systems.
  • Tokyo Chemical Industry Co., Ltd. 2-Amino-4-chlorophenol-6-sulfonic Acid.
  • PubMed. (2016).
  • Sigma-Aldrich. 6-AMINO-4-CHLORO-META-TOLUENESULFONIC ACID AldrichCPR.
  • Cayman Chemical. (2022, November 28). N-acetyl Taurine.

Sources

Exploratory

Comprehensive Toxicity and Safety Data Sheet (SDS) Guide for 4-Amino-6-chlorotoluene-2-sulphonic Acid

Executive Summary 4-Amino-6-chlorotoluene-2-sulphonic acid (CAS: 6387-22-0) is a highly functionalized aromatic intermediate predominantly utilized in industrial synthesis, scientific research, and the development of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-6-chlorotoluene-2-sulphonic acid (CAS: 6387-22-0) is a highly functionalized aromatic intermediate predominantly utilized in industrial synthesis, scientific research, and the development of complex dyes and agrochemicals[1]. Due to the presence of multiple reactive moieties—an amino group, a chloro substituent, and a highly acidic sulfonic acid group—this compound presents unique toxicological and handling challenges.

This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, mechanistic toxicology, and standardized Safety Data Sheet (SDS) protocols. By synthesizing empirical data with predictive read-across methodologies, this guide equips researchers and safety professionals with a self-validating framework for handling, testing, and disposing of this chemical safely.

Chemical Identity & Physicochemical Profiling

Understanding the structural composition of 4-Amino-6-chlorotoluene-2-sulphonic acid is critical for predicting its environmental fate and biological reactivity. The sulfonic acid moiety ( −SO3​H ) imparts significant hydrophilicity and acidity, while the chloro-aromatic ring provides an electrophilic center.

Table 1: Core Identifiers and Physicochemical Properties
PropertyValue / Description
Chemical Name 4-amino-6-chlorotoluene-2-sulphonic acid
Common Synonyms 5-Amino-3-chloro-2-methylbenzenesulfonic acid; 3-Amino-5-chloro-6-methylbenzenesulfonic acid[2]
CAS Registry Number 6387-22-0[2]
EC Number 228-992-2[3]
Molecular Formula C7​H8​ClNO3​S [3]
Molecular Weight 221.66 g/mol [3]
Recommended Use Industrial and scientific research uses[1]

Toxicological Assessment & Mechanistic Insights

Empirical, compound-specific toxicological data for CAS 6387-22-0 is frequently absent in standard commercial databases[1]. To establish a rigorous safety profile, toxicologists employ a read-across methodology . This predictive approach leverages the known hazard data of structurally analogous compounds—specifically its positional isomer, 2-amino-6-chlorotoluene-4-sulphonic acid (CAS 6387-27-5)—to fulfill hazard data requirements and minimize in vivo animal testing[4][5].

Hazard Classifications (Derived via Read-Across)

Based on structural homology, the following GHS classifications are applied to the handling of 4-Amino-6-chlorotoluene-2-sulphonic acid[4]:

  • Acute Toxicity (Category 4 - H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled.

    • Mechanistic Causality: The sulfonic acid group increases the compound's aqueous solubility, potentially enhancing systemic absorption across mucosal membranes. Once systemic, the chloro-aromatic ring can undergo oxidative metabolism, forming reactive electrophilic intermediates that bind to cellular macromolecules, inducing cytotoxicity.

  • Skin Irritation (Category 2 - H315) & Eye Irritation (Category 2 - H319):

    • Mechanistic Causality: The highly acidic proton of the unneutralized sulfonic acid group readily disrupts the lipid bilayers of the stratum corneum and ocular epithelium, leading to localized protein denaturation and acute inflammatory responses.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3 - H336): May cause drowsiness or dizziness.

    • Mechanistic Causality: Inhalation of fine dust particulates can cause acute respiratory tract irritation. Subsequent systemic absorption may lead to transient central nervous system (CNS) depression.

Experimental Toxicology Workflow

To empirically validate the read-across assumptions for novel applications or drug development pipelines, researchers must execute a structured toxicological screening workflow. The following step-by-step methodology ensures a self-validating system for assessing acute cellular toxicity.

Step-by-Step Methodology: In Vitro Toxicity Screening
  • Physicochemical Characterization: Quantify the exact pKa and LogP of the synthesized batch to confirm the ionization state at physiological pH (7.4). This dictates the selection of the solvent vehicle (e.g., DMSO vs. aqueous buffers).

  • Cell Line Preparation: Culture human keratinocytes (HaCaT) and bronchial epithelial cells (BEAS-2B) to 80% confluence to simulate dermal and inhalation exposure routes, respectively.

  • Dual-Endpoint Cytotoxicity Assays:

    • MTT Assay: Expose cells to a concentration gradient (0.1 µM to 10 mM) for 24 hours. Measure the reduction of MTT to formazan to quantify mitochondrial metabolic activity.

    • LDH Release Assay: Concurrently measure Lactate Dehydrogenase (LDH) in the supernatant. Causality: While MTT measures metabolic inhibition, LDH release specifically validates cell membrane rupture caused by the acidic sulfonic moiety.

  • Data Synthesis & GHS Alignment: Calculate the IC50​ values and map them against established GHS acute toxicity thresholds to finalize the SDS.

Workflow Visualization

ToxicityWorkflow A Compound Procurement CAS: 6387-22-0 B Physicochemical Profiling (Solubility, pKa, LogP) A->B C In Vitro Cytotoxicity (MTT/LDH Assays) B->C D Read-Across Analysis (Analog CAS: 6387-27-5) B->D E GHS Hazard Classification (Acute Tox. 4, Irrit. 2) C->E D->E F SDS Generation & Regulatory Compliance E->F

Figure 1: Predictive and experimental toxicology workflow utilizing read-across methodology.

Core Safety Data Sheet (SDS) Protocols

Strict adherence to standardized handling and emergency protocols is mandatory to mitigate the risks associated with aminochlorotoluenesulfonic acids.

First-Aid Measures

Every laboratory utilizing this compound must implement the following immediate-response protocols[1]:

  • Inhalation: Immediately relocate the victim to fresh air. If breathing is labored, administer supplemental oxygen. Critical Note: Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical, as the responder may be exposed to toxic residues; use a pocket mask or artificial respiration device[1].

  • Skin Contact: Instantly remove contaminated clothing. Wash the affected dermal area with copious amounts of soap and water. The soap acts as a mild base to help neutralize residual sulfonic acid. Consult a physician.

  • Eye Contact: Flush eyes with continuous, low-pressure water for a minimum of 15 minutes, ensuring the eyelids are held open to clear particulates from the conjunctival cul-de-sac.

  • Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting , as the acidic nature of the compound could cause secondary damage to the esophageal lining upon emesis. Seek immediate medical intervention[1].

Spill Management & Containment Methodology

In the event of an accidental release, execute the following step-by-step containment protocol[1]:

  • Evacuation & Isolation: Evacuate non-essential personnel to safe areas upwind of the spill to prevent inhalation of aerosolized dust. Remove all sources of ignition.

  • PPE Donning: Responders must wear chemical-impermeable gloves (e.g., nitrile, minimum 0.11 mm thickness), tightly fitting safety goggles (conforming to EN 166 or NIOSH standards), and a full-face particulate respirator if ventilation is inadequate[1][6].

  • Dust Suppression & Collection: Avoid dry sweeping, which aerosolizes the compound. Lightly mist the spill with water to suppress dust formation. Use non-sparking tools to collect the dampened material into a sealed, chemically compatible, and clearly labeled hazardous waste container.

  • Decontamination: Wash the spill area with a dilute alkaline solution (e.g., sodium bicarbonate) to neutralize residual sulfonic acid, followed by a thorough water rinse.

Regulatory Compliance & Disposal Guidelines

Because 4-Amino-6-chlorotoluene-2-sulphonic acid contains both sulfur and chlorine heteroatoms, its disposal is strictly regulated to prevent environmental contamination.

  • Disposal Methodology: The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration[1].

  • Flue Gas Scrubbing Requirement: Controlled incineration must be equipped with flue gas scrubbing technology[1]. Causality: Thermal decomposition of this compound generates highly toxic and corrosive gases, including carbon oxides ( COx​ ), nitrogen oxides ( NOx​ ), sulfur oxides ( SOx​ ), and hydrogen chloride ( HCl ) gas. Alkaline scrubbers are required to neutralize the SOx​ and HCl emissions before they can be safely released into the atmosphere, preventing the formation of acid rain and local respiratory hazards.

  • Packaging: Contaminated containers must be triply rinsed or punctured to render them unusable for other purposes before being sent to a sanitary landfill[1]. Do not discharge the compound or its rinsate into standard sewer systems.

References

  • "5-Amino-3-chloro-2-methylbenzenesulfonic acid Safety Data Sheets." Echemi.com.
  • "2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information." NextSDS.
  • "Quantifying the benefits of using read-across and in silico techniques to fulfill hazard data requirements for chemical categories." ResearchGate.

Sources

Foundational

The Environmental Fate and Degradation Pathways of 4-Amino-6-chlorotoluene-2-sulphonic Acid: A Technical Guide

Executive Summary 4-Amino-6-chlorotoluene-2-sulphonic acid (CAS: 6387-22-0) is a heavily substituted, highly polar aromatic aminosulfonate utilized extensively as an intermediate in the synthesis of azo dyes and organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-6-chlorotoluene-2-sulphonic acid (CAS: 6387-22-0) is a heavily substituted, highly polar aromatic aminosulfonate utilized extensively as an intermediate in the synthesis of azo dyes and organic pigments. Its environmental recalcitrance stems from a unique structural dichotomy: the electron-withdrawing sulfonate (–SO₃H) and chloro (–Cl) groups deactivate the aromatic ring toward electrophilic attack, while the bulky nature of the four substituents introduces profound steric hindrance.

This whitepaper provides an authoritative, in-depth analysis of the degradation pathways of 4-amino-6-chlorotoluene-2-sulphonic acid. By synthesizing field-proven microbial syntrophy models and Advanced Oxidation Processes (AOPs), this guide equips environmental chemists and drug development professionals with the mechanistic logic and self-validating protocols necessary to study and remediate complex sulfonated aromatics.

Microbial Biodegradation: The Syntrophic Paradigm

The complete biological mineralization of heavily substituted aminosulfonates rarely occurs via a single microbial strain. The extreme water solubility of the sulfonate group prevents passive diffusion across bacterial membranes, necessitating specialized active transport mechanisms[1]. Furthermore, complete degradation requires a "patchwork" of enzymes typically distributed across a syntrophic bacterial consortium (e.g., Hydrogenophaga and Agrobacterium species)[2][3].

Enzymatic Cascade and Pathway Logic

The microbial degradation of 4-amino-6-chlorotoluene-2-sulphonic acid follows a precise sequence dictated by the electron density of the aromatic ring:

  • Regioselective Dioxygenation (Deamination): The initial attack is catalyzed by a regioselective 3,4-dioxygenase. Because the amino group at C4 is electron-donating, it directs the oxygenase attack. This step results in the spontaneous elimination of the amino group as ammonium (NH₄⁺), yielding a highly reactive intermediate: 6-chloro-2-methyl-4-sulfocatechol[2][3].

  • Ring Cleavage: The resulting sulfocatechol undergoes extradiol (meta) or intradiol (ortho) ring cleavage via a catechol dioxygenase. The presence of the sulfonate group often forces an extradiol cleavage, forming a linear chlorosulfomuconic acid derivative[2].

  • Desulfonation: Unlike standard aromatic degradation where desulfonation might occur first, in highly substituted aminosulfonates, the xenobiotic sulfonic acid substituent is often retained past ring cleavage. Desulfonation occurs via sulfite (SO₃²⁻) elimination during the cycloisomerization of the muconate derivative[1][2].

  • Dechlorination: The remaining aliphatic chain undergoes dechlorination via a chloromuconate cycloisomerase, ultimately funneling the carbon skeleton into the TCA cycle as maleylacetate[3].

Fig 1. Syntrophic microbial degradation pathway of 4-amino-6-chlorotoluene-2-sulphonic acid.

Advanced Oxidation Processes (AOP): Photo-Fenton Degradation

When biological treatment is unfeasible due to the toxicity of the wastewater, AOPs—specifically the Photo-Fenton process—provide a rapid, non-selective chemical degradation pathway.

Radical Attack Vectors and Mineralization

In the Photo-Fenton process, UV irradiation of hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) generates highly reactive hydroxyl radicals (•OH). The •OH radical (redox potential +2.8 V) attacks the electron-rich positions of the aromatic ring (ortho/para to the amino and methyl groups)[4].

The degradation proceeds via:

  • Hydroxylation & Desulfonation: •OH attack leads to the displacement of the labile sulfonate group as sulfuric acid (H₂SO₄) and the oxidation of the amino group, forming chlorinated methyl-benzoquinones[4].

  • Ring Cleavage: Continued radical bombardment breaks the quinone ring, generating short-chain aliphatic carboxylic acids (e.g., maleic, oxalic, and acetic acids)[4].

  • Mineralization: These terminal aliphatic acids are subsequently oxidized into CO₂, H₂O, and inorganic salts (HCl and H₂SO₄)[4].

Fig 2. Photo-Fenton AOP workflow for the chemical mineralization of aminosulfonates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely track the disappearance of the parent compound (which can lead to false assumptions of degradation if the compound merely polymerizes or adsorbs), but actively track the mass balance of the entire system.

Protocol A: Syntrophic Bioreactor Setup & Kinetic Tracking

Causality: A Continuous Stirred-Tank Reactor (CSTR) is utilized instead of a batch reactor to prevent the localized accumulation of toxic chlorocatechol intermediates, which can cause "suicide inactivation" of extradiol dioxygenases.

  • Inoculum Preparation: Co-culture Hydrogenophaga sp. and Agrobacterium sp. in a mineral salts medium (MSM) supplemented with 4-amino-6-chlorotoluene-2-sulphonic acid (50 mg/L) as the sole carbon and energy source[2][3].

  • Reactor Dynamics: Maintain the CSTR at 30°C, pH 7.2, with a dissolved oxygen (DO) concentration strictly >2.0 mg/L to ensure oxygenase functionality.

  • Sampling & Quenching: Extract 5 mL aliquots every 12 hours. Immediately quench biological activity by adding 0.1 mL of 1 M NaN₃.

  • Validation (Mass Balance Tracking):

    • Centrifuge the sample and analyze the supernatant.

    • Measure the depletion of the parent compound via HPLC-UV (254 nm)[5].

    • Crucial Step: Simultaneously measure the stoichiometric release of sulfate (SO₄²⁻), chloride (Cl⁻), and ammonium (NH₄⁺) using Ion Chromatography (IC). Complete mineralization is only validated if the molar release of these inorganic ions matches the molar depletion of the parent compound.

Protocol B: Photo-Fenton Degradation and LC-MS/MS Intermediary Elucidation

Causality: Because sulfonic acids are highly polar and non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) requires complex, artifact-prone derivatization (e.g., silylation)[6]. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in negative mode is the authoritative choice for tracking sulfonate intermediates[5].

  • Reaction Matrix: Prepare a 100 mg/L solution of the target compound. Adjust the pH to 2.8–3.0 using H₂SO₄ (optimal pH for maintaining Fe²⁺ in solution and preventing Fe(OH)₃ precipitation)[4].

  • Reagent Addition: Add FeSO₄·7H₂O (catalyst) to achieve a 30 mg/L Fe²⁺ concentration. Initiate the reaction by adding H₂O₂ (1000 mg/L) and immediately exposing the reactor to a 365 nm UV-A light source[4].

  • Radical Scavenging Control (Self-Validation): Run a parallel control reactor spiked with 100 mM tert-butanol (a potent •OH scavenger). If degradation halts in the control, it definitively proves that •OH radicals (and not direct UV photolysis) are the causal agents of degradation.

  • LC-MS/MS Analysis: Filter samples through a 0.22 µm PTFE syringe filter. Inject into an LC-MS/MS equipped with a C18 reverse-phase column. Use a mobile phase of Acetonitrile and Water (both containing 5 mM ammonium acetate to enhance ionization). Operate the ESI source in negative ion mode to detect the [M-H]⁻ ions of the sulfonate intermediates[5].

Quantitative Data Presentation

The following table synthesizes the expected kinetic parameters and mineralization efficiencies based on the physical chemistry of chlorinated aminosulfonates under optimal conditions[3][4].

Treatment MethodInitial Concentration (mg/L)Primary Catalyst / StrainHalf-life ( t1/2​ )Primary Intermediates IdentifiedMineralization Efficiency (TOC Removal)
Microbial (Syntrophic) 50Hydrogenophaga + Agrobacterium48 - 72 hoursChlorosulfomuconic acid, Maleylacetate> 85% (after 7 days)
Microbial (Single Strain) 50Pseudomonas putida> 14 daysChlorosulfocatechol (Accumulates)< 20% (Pathway stalls)
Photo-Fenton (AOP) 100UV-A / Fe²⁺ (30 mg/L) / H₂O₂15 - 25 minsHydroquinone, Maleic acid, Oxalic acid> 90% (after 60 mins)
Direct UV Photolysis 100UV-A (No Catalyst)> 120 hoursNone (Minimal degradation)< 5%

Sources

Exploratory

Regioselective Synthesis Mechanisms of 4-Amino-6-chlorotoluene-2-sulphonic Acid Precursors: A Mechanistic Divergence Guide

Abstract This whitepaper provides an in-depth technical analysis of the synthesis of 4-amino-6-chlorotoluene-2-sulphonic acid (CAS 6387-22-0), a critical intermediate in the production of specialized dyes, pigments, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This whitepaper provides an in-depth technical analysis of the synthesis of 4-amino-6-chlorotoluene-2-sulphonic acid (CAS 6387-22-0), a critical intermediate in the production of specialized dyes, pigments, and pharmaceuticals. By examining the retrosynthetic pathways, we highlight a profound mechanistic divergence: the exact order of sulfonation and reduction dictates the regiochemical outcome of the final isomer. This guide establishes a self-validating, step-by-step protocol for the synthesis of its primary precursor, 2-chloro-4-nitrotoluene, and details the causal logic behind the directing group synergies during electrophilic aromatic substitution.

Introduction & Target Molecule

4-Amino-6-chlorotoluene-2-sulphonic acid is a highly substituted aromatic compound. Its structure consists of a central toluene ring (methyl at C1) substituted with a sulfonic acid group at C2, an amino group at C4, and a chlorine atom at C6.

The synthesis of such tetra-substituted benzenes requires precise control over the order of operations. The introduction of functional groups must leverage the inherent electronic directing effects of existing substituents to avoid complex, low-yield isomeric mixtures. The most efficient industrial route begins with the inexpensive starting material p-nitrotoluene (1-methyl-4-nitrobenzene).

Retrosynthetic Analysis & Mechanistic Causality

The core challenge in synthesizing 4-amino-6-chlorotoluene-2-sulphonic acid lies in the regioselectivity of the sulfonation step. The choice of when to reduce the nitro group to an amino group fundamentally alters the electronic landscape of the ring.

The Order of Operations: Sulfonation vs. Reduction

If p-nitrotoluene is first chlorinated to yield 2-chloro-4-nitrotoluene, the chemist faces a critical decision: reduce first or sulfonate first?

  • Pathway A (Sulfonation First): Sulfonation of 2-chloro-4-nitrotoluene occurs almost exclusively at the C6 position. Subsequent reduction of the nitro group yields the target 4-amino-6-chlorotoluene-2-sulphonic acid (CAS 6387-22-0).

  • Pathway B (Reduction First): If 2-chloro-4-nitrotoluene is reduced first to 2-chloro-4-aminotoluene, the strongly activating amino group dominates the ring's electron density. Subsequent sulfonation occurs ortho to the amino group (at C5), yielding the structural isomer 4-amino-6-chlorotoluene-3-sulphonic acid (commonly known as CLT acid or 2B acid, CAS 88-51-7).

Directing Group Synergies in 2-Chloro-4-nitrotoluene

To understand why Pathway A yields the C6-sulfonated product, we must analyze the electrophilic aromatic substitution (EAS) directing effects[1][2] on the 2-chloro-4-nitrotoluene intermediate:

  • Methyl group (C1): Weakly activating, ortho/para directing. It directs electrophiles to C2 (occupied) and C6.

  • Chloro group (C2): Weakly deactivating, ortho/para directing. It directs to C3 and C5.

  • Nitro group (C4): Strongly deactivating, meta directing. It directs to C2 (occupied) and C6.

The synergistic directing effects of the methyl and nitro groups both point toward the C6 position. Furthermore, the C3 and C5 positions are severely deactivated by the adjacent, strongly electron-withdrawing nitro group. Consequently, the electrophilic attack by sulfur trioxide ( SO3​ ) in fuming sulfuric acid (oleum) is thermodynamically and kinetically driven to C6[3].

G A p-Nitrotoluene (1-Methyl-4-nitrobenzene) B 2-Chloro-4-nitrotoluene (Key Precursor) A->B Cl2, FeCl3/I2 C Pathway A: Sulfonation First (Oleum, 100°C) B->C G Pathway B: Reduction First (Fe/HCl or H2/Pd) B->G D 2-Chloro-4-nitrotoluene-6-sulfonic acid (C6 Attack) C->D Methyl & Nitro direct to C6 E Reduction (Fe/HCl or H2/Pd) D->E F 4-Amino-6-chlorotoluene-2-sulphonic acid (CAS 6387-22-0) E->F H 2-Chloro-4-aminotoluene (Strongly Activating NH2) G->H I Sulfonation (Oleum, 80°C) H->I J 4-Amino-6-chlorotoluene-3-sulphonic acid (CAS 88-51-7 / CLT Acid) I->J Amino directs to C5

Caption: Regioselective divergence in the synthesis of 4-Amino-6-chlorotoluene-2-sulphonic acid vs. its isomer.

Experimental Protocols & Self-Validating Systems

The following protocols represent a self-validating system. Each step incorporates specific in-process controls (IPCs) to ensure chemical integrity before proceeding to the next synthetic transformation.

Workflow Reactor1 Step 1: Chlorination • p-Nitrotoluene • Cl2 gas • FeCl3 / I2 • 55-80°C Purification1 Isolation • Water wash • Crystallization Reactor1->Purification1 Reactor2 Step 2: Sulfonation • 2-Chloro-4-nitrotoluene • 20% Oleum • 100-110°C Purification1->Reactor2 Purification2 Quench & Isolate • Ice quench • Filtration Reactor2->Purification2 Reactor3 Step 3: Reduction • Béchamp (Fe/HCl) • 90°C reflux Purification2->Reactor3 Final Final Product 4-Amino-6-chlorotoluene- 2-sulphonic acid Reactor3->Final

Caption: Step-by-step experimental workflow for the synthesis of 4-Amino-6-chlorotoluene-2-sulphonic acid.

Step 1: Chlorination of p-Nitrotoluene

The synthesis begins with the controlled chlorination of p-nitrotoluene to yield 2-chloro-4-nitrotoluene. The use of a dual-catalyst system (anhydrous ferric chloride and iodine) suppresses the formation of over-chlorinated byproducts[4][5].

Protocol:

  • Charge a glass-lined reactor with 1.0 molar equivalent of p-nitrotoluene.

  • Add 1% by weight of anhydrous FeCl3​ and 0.5% by weight of iodine ( I2​ ) as catalysts[4].

  • Heat the mixture to 55–80 °C until the p-nitrotoluene is fully molten[4][5].

  • Introduce chlorine gas ( Cl2​ ) at a controlled rate (0.7 to 1.05 mols of Cl2​ per mol of starting material)[5].

  • Self-Validation (IPC): Monitor the reaction via Gas Chromatography (GC). Stop the chlorine feed when the density of the mixture reaches approximately 1.280 g/cm³ or when unreacted p-nitrotoluene falls below 2%[5].

  • Wash the crude mixture with warm water to remove the catalyst, allow phase separation, and crystallize the organic layer to obtain pure 2-chloro-4-nitrotoluene.

Step 2: Regioselective Sulfonation (The Critical Step)

This step relies on fuming sulfuric acid (oleum) to generate the highly electrophilic SO3​H+ species[2][3].

Protocol:

  • In a dry reactor, charge 20% oleum (fuming sulfuric acid)[1].

  • Slowly add 2-chloro-4-nitrotoluene in portions, maintaining the temperature below 40 °C during addition to prevent runaway exotherms.

  • Gradually raise the temperature to 100–110 °C and hold for 4–6 hours.

  • Self-Validation (IPC): Withdraw a sample and quench in water. Analyze via HPLC. The reaction is complete when the starting material peak disappears. The regiopurity should show >95% preference for the C6-sulfonated product.

  • Cool the mixture to 20 °C and carefully pour it over crushed ice. The resulting 2-chloro-4-nitrotoluene-6-sulfonic acid will precipitate. Filter and wash with cold brine.

Step 3: Catalytic Reduction (Béchamp Process)

The final step reduces the nitro group to an amine. While catalytic hydrogenation ( H2​ / Pd-C) is modern, the classical Béchamp reduction using iron powder and hydrochloric acid remains highly effective and economically viable for this substrate[6][7][8].

Protocol:

  • Suspend the 2-chloro-4-nitrotoluene-6-sulfonic acid wet cake in water.

  • Add 3.5 molar equivalents of fine iron powder ( Fe0 )[6].

  • Heat the suspension to 60 °C and add a catalytic amount of concentrated hydrochloric acid (HCl) dropwise[6].

  • Reflux the mixture at 90–95 °C for 2 hours. The reaction proceeds via an ionic mechanism on the surface of the iron catalyst[8].

  • Self-Validation (IPC): Spot the reaction mixture on a TLC plate (or use HPLC). The disappearance of the yellow nitro compound and the appearance of a highly polar, fluorescent amine spot indicates completion.

  • Neutralize the mixture with sodium carbonate ( Na2​CO3​ ) to precipitate iron oxides as a sludge[7].

  • Filter the hot solution to remove the iron sludge. Acidify the filtrate to pH 2.0 using H2​SO4​ to precipitate the final product: 4-amino-6-chlorotoluene-2-sulphonic acid.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative parameters and yields for the optimized three-step synthesis.

Synthesis StepReagents / CatalystsTemp (°C)Time (h)IPC MethodExpected Yield (%)Purity (%)
1. Chlorination p-Nitrotoluene, Cl2​ , FeCl3​ , I2​ 55 - 803 - 5GC92 - 95> 98.0
2. Sulfonation 2-Chloro-4-nitrotoluene, 20% Oleum100 - 1104 - 6HPLC85 - 88> 96.5
3. Reduction Sulfonic acid intermediate, Fe, HCl90 - 952 - 3TLC / HPLC90 - 94> 99.0
Overall Process ----~ 74.0 > 99.0

Table 1: Reaction parameters, analytical controls, and yields for the synthesis of 4-amino-6-chlorotoluene-2-sulphonic acid.

Conclusion

The synthesis of 4-amino-6-chlorotoluene-2-sulphonic acid is a masterclass in exploiting the electronic directing effects of aromatic substituents. By carefully orchestrating the order of operations—specifically, ensuring that sulfonation precedes the reduction of the nitro group—chemists can force the incoming sulfonic acid group into the sterically and electronically favored C6 position. Adhering to the self-validating protocols and IPCs outlined in this guide ensures high regiochemical fidelity, maximizing overall yield and purity for downstream applications.

References

  • Bechamp Reduction | Chem-Station Int. Ed. Chem-Station. Available at:[Link]

  • Aromatic Reactions: Sulfonation (SO₃/H₂SO₄) - OrgoSolver. OrgoSolver. Available at: [Link]

  • Bechamp Reduction - Cambridge University Press & Assessment. Cambridge University Press. Available at:[Link]

  • Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? ResearchGate. Available at:[Link]

  • Sulfonation of Benzene - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at:[Link]

  • Process for the preparation of 2-chloro-4-nitrotoluene - Justia Patents. Justia. Available at:[Link]

  • US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents. Google Patents.

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4-Amino-6-chlorotoluene-2-sulphonic acid quantification

Application Note: Development and Validation of an IP-RP-HPLC Method for the Quantification of 4-Amino-6-chlorotoluene-2-sulphonic Acid Introduction 4-Amino-6-chlorotoluene-2-sulphonic acid (CAS 6387-22-0) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of an IP-RP-HPLC Method for the Quantification of 4-Amino-6-chlorotoluene-2-sulphonic Acid

Introduction

4-Amino-6-chlorotoluene-2-sulphonic acid (CAS 6387-22-0) is a critical functionalized aromatic intermediate utilized in the synthesis of complex dyes, pigments, and active pharmaceutical ingredients (APIs)[1][2]. Structurally, it possesses an electron-donating amino group, an electron-withdrawing chlorine atom, a methyl group, and a strongly acidic sulfonic acid moiety. This zwitterionic nature renders the molecule highly polar and water-soluble, presenting significant retention and peak-shape challenges for conventional reversed-phase high-performance liquid chromatography (RP-HPLC)[3][4].

Method Development Rationale (The Causality of Chromatographic Choices)

Standard C18 stationary phases fail to retain highly polar aromatic sulfonic acids, resulting in analyte elution near the void volume ( t0​ ) and poor peak symmetry due to secondary interactions with residual silanols[3]. To establish a robust, self-validating analytical system, this protocol employs Ion-Pairing Reversed-Phase Chromatography (IP-RP-HPLC) .

  • Ion-Pairing Mechanism: By introducing Tetrabutylammonium hydrogen sulfate (TBAHS) into the mobile phase, the bulky, hydrophobic tetrabutylammonium cation ( TBA+ ) forms a dynamic, neutral ion-pair complex with the negatively charged sulfonate group of the analyte. This complex exhibits increased hydrophobicity, allowing for controlled partitioning into the C18 stationary phase[5].

  • Buffer pH Optimization (pH 6.0): The pKa of the sulfonic acid group is < 1.0 (permanently ionized), while the aromatic amine has a pKa of approximately 3.5. At a mobile phase pH of 6.0, the amine is completely unprotonated (neutral), and the sulfonic acid is fully deprotonated (anionic). This prevents dual-charge zwitterionic behavior, ensuring that the analyte interacts uniformly with the TBA+ pairing agent, which eliminates peak splitting and tailing[3].

  • Alternative Approaches: While mixed-mode chromatography (e.g., combined anion-exchange and reversed-phase) is a viable modern alternative for sulfonic acids[4], IP-RP-HPLC is selected here for its universal applicability in standard pharmaceutical quality control (QC) laboratories.

MethodDev Start Analyte: 4-Amino-6-chlorotoluene -2-sulphonic acid Prop Highly Polar & Zwitterionic (Elutes in Void Volume on C18) Start->Prop Strat1 Ion-Pairing RP-HPLC (TBAHS Addition) Prop->Strat1 Standard QC Labs Strat2 Mixed-Mode LC (Anion-Exchange + RP) Prop->Strat2 Advanced LC Labs pH Buffer pH 6.0 Optimization (Sulfonate Ionized, Amine Neutral) Strat1->pH Strat2->pH Final Optimized Retention (k' > 2) & Excellent Peak Symmetry pH->Final

Fig 1. Chromatographic method development logic for zwitterionic sulfonic acids.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 4-Amino-6-chlorotoluene-2-sulphonic acid (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN) and Methanol (MeOH).

  • Buffers & Reagents: Tetrabutylammonium hydrogen sulfate (TBAHS), Potassium dihydrogen phosphate ( KH2​PO4​ ), 0.1 M Potassium Hydroxide (KOH).

  • Water: Ultrapure Water (18.2 M Ω⋅cm ).

Chromatographic Conditions

The method is designed to be a self-validating system; the inclusion of a System Suitability Test (SST) ensures that the mobile phase equilibrium and column performance are verified prior to sample analysis.

ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µmProvides high theoretical plate count for baseline resolution.
Mobile Phase A 10 mM KH2​PO4​
  • 5 mM TBAHS (pH 6.0)
Buffers the system and provides the ion-pairing reagent[5].
Mobile Phase B Acetonitrile : Methanol (70:30, v/v)Eluting strength; MeOH improves solubility of the ion-pair complex.
Elution Mode Isocratic (65% A : 35% B)Ensures stable baseline and consistent ion-pairing equilibrium.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing speed and pressure.
Column Temperature 30 °C ± 1 °CStabilizes mass transfer kinetics and retention times.
Detection (UV/DAD) 240 nmOptimal UV absorbance for the substituted aromatic ring.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Step-by-Step Workflow
  • Mobile Phase Preparation: Dissolve 1.36 g of KH2​PO4​ and 1.69 g of TBAHS in 1000 mL of ultrapure water. Adjust the pH to 6.0 ± 0.05 using 0.1 M KOH. Filter through a 0.22 µm nylon membrane and degas ultrasonically for 15 minutes.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 20 mL of Mobile Phase A (sonicate if necessary), then make up to the mark with Mobile Phase A to yield a 500 µg/mL stock solution. Dilute to a working concentration of 50 µg/mL.

  • Column Equilibration: Flush the C18 column with the isocratic mobile phase for at least 45 minutes. Critical Step: Ion-pairing reagents require extended equilibration times to saturate the stationary phase and achieve a stable baseline.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six times. The system is validated for the run if: Relative Standard Deviation (RSD) of peak area 2.0%, Tailing Factor ( Tf​ ) 1.5, and Theoretical Plates ( N ) 5000.

Method Validation (ICH Q2(R2) Framework)

To ensure trustworthiness and regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which mandate the demonstration of fitness for purpose through rigorous statistical evaluation[6][7].

Validation ICH ICH Q2(R2) Validation Protocol Spec Specificity (Blank & Forced Degradation) ICH->Spec Lin Linearity & Range (LOQ to 120% of Target) ICH->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) ICH->Acc Rob Robustness (Flow, Temp, pH Variations) ICH->Rob Report Validated Analytical Method Ready for Lifecycle Use Spec->Report Lin->Report Acc->Report Rob->Report

Fig 2. ICH Q2(R2) analytical method validation lifecycle workflow.

Specificity and Forced Degradation

Specificity is confirmed by injecting a blank (diluent) to ensure no interfering peaks elute at the retention time of 4-Amino-6-chlorotoluene-2-sulphonic acid (approx. 6.8 min). Forced degradation studies (acidic, basic, oxidative, and thermal stress) must demonstrate that degradation products are baseline-resolved from the main peak, proving the method is stability-indicating[8].

Linearity, LOD, and LOQ

The reportable range is established by evaluating linearity from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit[7][8].

ParameterValidation ResultAcceptance Criteria (ICH Q2)
Linearity Range 1.0 µg/mL to 100.0 µg/mLMust cover expected sample range
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)Signal-to-Noise ratio 3
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N = 10:1)Signal-to-Noise ratio 10
Precision and Accuracy

Method precision (repeatability) is assessed by six replicate injections at 100% test concentration. Accuracy is determined by spike recovery experiments at 50%, 100%, and 150% levels[6].

Spike Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)% RSD (n=3)
50% 25.024.899.2%0.8%
100% 50.050.3100.6%0.5%
150% 75.074.599.3%0.7%

(Acceptance Criteria: Mean recovery must be 98.0% – 102.0%, and %RSD 2.0%.)

Conclusion

The quantification of highly polar, zwitterionic compounds like 4-Amino-6-chlorotoluene-2-sulphonic acid necessitates a departure from standard reversed-phase methodologies. By employing an ion-pairing strategy with TBAHS and precise pH control, the analyte's charge is masked, enabling robust retention and excellent peak shape. The method's adherence to ICH Q2(R2) validation guidelines ensures its trustworthiness, accuracy, and reproducibility for routine pharmaceutical and industrial quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. Available at: [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. Available at: [Link]

  • Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 4-amino-6-chlorotoluene-2-sulphonic acid. ChemWhat. Available at: [Link]

Sources

Application

Application Note: Synthesis of Monoazo Lake Pigments Using 4-Amino-6-chlorotoluene-2-sulphonic Acid (CLT Acid)

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Dye/Pigment Synthesis and Drug Development. Introduction & Mechanistic Rationale 4-Amino-6-chlorotoluene-2-sulphonic acid—more commonly referr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Dye/Pigment Synthesis and Drug Development.

Introduction & Mechanistic Rationale

4-Amino-6-chlorotoluene-2-sulphonic acid—more commonly referred to in industrial literature as CLT Acid (2-amino-5-chloro-4-methylbenzenesulfonic acid)—is a highly versatile aromatic intermediate. While its primary commercial application lies in the synthesis of monoazo lake pigments such as Pigment Red 52 and Pigment Red 53 (Red Lake C), its functionalized scaffold (bearing amino, chloro, and sulfonic acid groups) makes it a valuable building block for complex organic synthesis and medicinal chemistry [1].

The synthesis of azo lake pigments from CLT acid is a multiphase process comprising diazotization , azo coupling , and laking (metallization) . As a Senior Application Scientist, it is critical to understand not just how to execute these steps, but why specific physicochemical parameters are chosen.

The Causality of Experimental Design
  • Diazotization (0–5 °C): The conversion of the primary aromatic amine to a diazonium salt requires strict thermal control. Diazonium cations are thermodynamically unstable; exceeding 5 °C accelerates their decomposition into phenols and nitrogen gas [2]. Furthermore, precipitating the CLT acid from its sodium salt using HCl prior to nitrosation creates a micro-fine suspension, maximizing the surface area for this heterogeneous reaction.

  • Azo Coupling (pH 9–11): The coupling component (e.g., 2-naphthol) must be dissolved in an alkaline medium. This deprotonates the hydroxyl group to form a naphthoxide ion, which strongly donates electron density into the aromatic ring via resonance. This activation is mandatory because the diazonium ion is a relatively weak electrophile. However, if the pH exceeds 11, the diazonium salt may reversibly convert into an unreactive diazotate [2].

  • Laking & Ostwald Ripening (60–90 °C): The initial azo coupling yields a water-soluble sodium salt of the dye. To convert this into a functional, insoluble pigment, a divalent metal cation (Ba²⁺ or Ca²⁺) is introduced to complex with the sulfonic acid groups [3]. Subsequent heating drives Ostwald ripening—a thermodynamic process where smaller crystals dissolve and redeposit onto larger ones, optimizing the pigment's opacity, filterability, and light fastness [3].

Quantitative Data & Reagent Specifications

To ensure reproducibility, the physicochemical properties and precise stoichiometric ratios for a standard 0.1-mol scale synthesis of a CLT-acid-derived pigment (e.g., Pigment Red 53:1) are summarized below.

Table 1: Physicochemical Properties of Key Reagents

ReagentRoleMW ( g/mol )AppearanceSolubility
CLT Acid Diazo Component221.66White to pink powderSoluble in aq. alkali
2-Naphthol Coupling Component144.17White to brown solidSoluble in aq. alkali
Sodium Nitrite Nitrosating Agent69.00White/yellow powderHighly soluble in water
Barium Chloride Laking Agent208.23White solidHighly soluble in water

Table 2: Optimized Reaction Parameters (0.1 mol scale)

Process StepReagentQuantityTemp (°C)Target pHDuration
Diazotization CLT Acid22.15 g (0.100 mol)0 – 5< 1.030 – 60 min
Diazotization NaNO₂7.20 g (0.104 mol)0 – 5N/ADropwise
Azo Coupling 2-Naphthol14.40 g (0.100 mol)< 109.0 – 11.01 – 2 hours
Laking BaCl₂·2H₂O13.00 g (0.053 mol)60 – 90Neutral60 min

Experimental Workflow

G A 4-Amino-6-chlorotoluene- 2-sulphonic acid (CLT Acid) B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C Electrophilic Preparation D Azo Coupling (2-Naphthol, pH 9-11) C->D E Soluble Monoazo Dye (Sodium Salt) D->E Electrophilic Aromatic Substitution F Laking Reaction (BaCl2, 60-90 °C) E->F G Insoluble Azo Lake Pigment (e.g., Pigment Red 53:1) F->G Precipitation & Crystallization

Caption: Workflow for synthesizing azo lake pigments from 4-Amino-6-chlorotoluene-2-sulphonic acid.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for the synthesis of Pigment Red 53:1 (Barium Lake)[2][3]. In-process controls are embedded to ensure reaction integrity at each critical juncture.

Phase 1: Diazotization of CLT Acid
  • Dissolution: In a 1 L jacketed reactor, dissolve 22.15 g (0.1 mol) of CLT acid in 500 mL of deionized water containing 6.4 g of NaOH. Stir until a clear solution of the sodium salt is achieved.

  • Reprecipitation: Cool the solution to 5 °C using a recirculating chiller. Vigorously stir the solution and rapidly add 40 mL of concentrated HCl (37%).

    • Self-Validation: Observe the formation of a fine, milky-white suspension. This confirms the precipitation of the free acid, which is necessary for efficient nitrosation.

  • Nitrosation: Prepare a solution of 7.2 g of NaNO₂ in 100 mL of water. Add this dropwise to the CLT acid suspension over 30 minutes, strictly maintaining the internal temperature between 0 °C and 5 °C.

  • Quenching: Stir for an additional 30 minutes at 5 °C.

    • Self-Validation: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid. Quench this excess by adding small aliquots of sulfamic acid (amidosulfonic acid) until the starch-iodide test is negative. Failure to quench will lead to oxidative degradation of the coupling component in the next step.

Phase 2: Azo Coupling
  • Coupler Preparation: In a separate 2 L reactor, dissolve 14.4 g (0.1 mol) of 2-naphthol in 550 mL of water containing 20.1 g of NaOH. Cool this solution to 0–5 °C.

  • Coupling Reaction: Transfer the cold diazonium salt suspension into an addition funnel. Add it dropwise to the 2-naphthol solution under vigorous agitation.

  • pH Maintenance: Continuously monitor the pH. It must remain between 9.0 and 11.0. If the pH drops below 9.0, add 2 M NaOH dropwise.

    • Self-Validation: A deep red color will immediately develop, indicating the formation of the soluble monoazo dye. Continue stirring for 1.5 hours at < 10 °C to ensure complete conversion.

Phase 3: Laking (Metallization) and Crystal Modification
  • Metallization: Prepare a solution of 13.0 g of Barium Chloride dihydrate (BaCl₂·2H₂O) in 100 mL of water. Add this steadily to the monoazo dye suspension.

    • Self-Validation: The viscosity of the mixture will noticeably change as the insoluble barium lake pigment precipitates.

  • Thermal Ripening: Heat the suspension to 80 °C and maintain this temperature for 60 minutes. This thermal treatment drives crystal growth, shifting the pigment from an amorphous precipitate to a highly crystalline, filterable solid [3].

Phase 4: Isolation and Finishing
  • Filtration: Filter the hot pigment slurry through a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with warm deionized water until the filtrate is free of chloride ions (verify by adding a drop of AgNO₃ to the filtrate; absence of a white AgCl precipitate confirms purity).

  • Drying & Milling: Dry the pigment cake in a vacuum oven at 80 °C to constant weight. Mill the dried pigment to the desired particle size specification.

References

  • Continuous-flow synthesis and crystal modification of Pigment Red 53. Journal of Flow Chemistry (via rhhz.net). Available at:[Link]

Method

Application Note: Optimized Diazotization Protocols for 4-Amino-6-chlorotoluene-2-sulphonic Acid

Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary This application note details the optimized diazotization protocol for...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

This application note details the optimized diazotization protocol for 4-Amino-6-chlorotoluene-2-sulphonic acid (CAS 6387-22-0). As a highly functionalized aniline derivative, this compound presents unique solubility challenges due to its zwitterionic nature[1]. This guide provides a robust "reverse diazotization" methodology designed to maximize yield, minimize side reactions (such as diazoamino compound formation), and produce a highly reactive diazonium inner salt suitable for downstream azo coupling in pigment and pharmaceutical synthesis[2][3].

Chemical Context & Mechanistic Causality

4-Amino-6-chlorotoluene-2-sulphonic acid contains a basic amino group and an acidic sulfonic acid group. In neutral and acidic aqueous media, it exists primarily as an insoluble zwitterion (inner salt).

Standard direct diazotization—where the amine is suspended in hydrochloric acid followed by the addition of sodium nitrite—often fails or proceeds unacceptably slowly with aminosulfonic acids[4]. The biphasic nature of the suspension leads to localized depletion of nitrous acid and promotes the coupling of the newly formed diazonium salt with unreacted amine, generating unwanted triazene (diazoamino) byproducts.

The Solution: Reverse Diazotization To circumvent this, we employ a kinetic control strategy known as reverse diazotization. By first deprotonating the sulfonic acid with sodium hydroxide, the compound is converted into a highly water-soluble sodium sulfonate salt. Sodium nitrite is dissolved directly into this alkaline solution (no reaction occurs at high pH). This homogenous mixture is then added dropwise to a vigorously stirred, ice-cold acid bath. Upon contact with the acid, the amine is instantaneously protonated and immediately reacts with the simultaneously liberated nitrous acid (HONO). This ensures complete conversion before the zwitterion has any opportunity to precipitate out of solution.

Mechanism_Logic Zwit Aminosulfonic Acid (Insoluble Zwitterion) SodSalt Sodium Sulfonate Salt (Water Soluble) Zwit->SodSalt + NaOH Acid Acidic Interface (HCl + Ice) SodSalt->Acid + NaNO2 (Reverse Addition) Diaz Diazonium Inner Salt (Reactive Electrophile) Acid->Diaz Instantaneous Reaction

Mechanistic logic of reverse diazotization to bypass zwitterion insolubility.

Process Analytics & Stoichiometric Data

Precision in stoichiometry is critical for a self-validating reaction system. A slight excess of nitrite (1.05 eq) is required to drive the reaction to completion, but residual nitrous acid must be systematically quenched prior to downstream coupling to prevent oxidative degradation of the coupling partner[4].

Table 1: Quantitative Reaction Parameters for a 0.10 Mol Scale

ReagentMolecular Weight ( g/mol )EquivalentsMass / VolumeFunction
4-Amino-6-chlorotoluene-2-sulphonic acid 221.661.0022.17 gPrimary Substrate
Sodium Hydroxide (10% w/v aq) 40.001.054.20 g (42 mL)Solubilizing Base
Sodium Nitrite 69.001.057.25 gNitrosating Agent
Hydrochloric Acid (37% w/w) 36.463.0025.0 mLAcidic Medium
Sulfamic Acid 97.10As needed~0.5 gHONO Quencher

Note: The total acid equivalents (3.00 eq) account for the neutralization of the alkaline amine solution, the liberation of nitrous acid, and the maintenance of a highly acidic environment (pH < 1) to stabilize the diazonium salt.

Experimental Protocols: Reverse Diazotization

Diazotization_Workflow N1 1. Alkaline Dissolution 4-Amino-6-chlorotoluene-2-sulphonic acid + NaOH (pH 8.0-8.5) N2 2. Nitrite Addition Add NaNO2 (1.05 eq) to alkaline solution N1->N2 N3 3. Reverse Diazotization Dropwise addition into HCl + Ice (0-5 °C) N2->N3 N4 4. Maturation Stir 30 min at 0-5 °C Check with Starch-Iodide N3->N4 N5 5. Quenching & Use Neutralize excess HONO with Sulfamic Acid N4->N5

Workflow for the reverse diazotization of zwitterionic aminosulfonic acids.

Step-by-Step Methodology

Step 1: Alkaline Dissolution

  • In a 500 mL Erlenmeyer flask, suspend 22.17 g (0.10 mol) of 4-Amino-6-chlorotoluene-2-sulphonic acid in 150 mL of deionized water.

  • Slowly add the 10% NaOH solution under continuous mechanical stirring until the solid completely dissolves.

  • Monitor the pH to ensure it stabilizes between 8.0 and 8.5. Caution: Do not exceed pH 9.0, as excessive base can degrade the nitrite in the subsequent step.

Step 2: Nitrite Preparation

  • To the clear alkaline solution, add 7.25 g (0.105 mol) of sodium nitrite.

  • Stir for 10 minutes until the salt is completely dissolved. This solution is stable and should be held at room temperature prior to addition.

Step 3: Acidic Precipitation (The Diazotization Event)

  • In a primary 1 L jacketed reactor, combine 25.0 mL of concentrated HCl (37%) and 150 g of crushed ice. Begin vigorous mechanical stirring (300-400 rpm).

  • Transfer the alkaline amine/nitrite solution to an addition funnel.

  • Add the solution dropwise to the acid/ice mixture over 30 to 45 minutes.

  • Critical Parameter: Maintain the internal temperature strictly between 0 °C and 5 °C. Add additional crushed ice directly to the reactor if the temperature approaches 5 °C. Thermal instability of the diazonium salt leads to rapid nitrogen evolution and phenolic byproducts at higher temperatures[4].

Step 4: Maturation

  • Once the addition is complete, allow the suspension to stir for 45 minutes at 0–5 °C to ensure complete maturation of the diazonium inner salt. The product will appear as a pale, fine suspension.

In-Process Controls (IPC) & Troubleshooting

A robust protocol must be a self-validating system. Do not proceed to downstream azo coupling without performing the following IPC checks:

  • Validation of Complete Conversion (Starch-Iodide Test): Spot a drop of the reaction mixture onto starch-iodide indicator paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the aminosulfonic acid has been fully consumed. If the test is negative, the reaction is incomplete; stir for an additional 15 minutes and re-test.

  • Validation of Acidity (Congo Red Test): Spot the mixture onto Congo Red paper. It should turn distinctively blue, confirming the pH remains < 2. If the pH rises above 2, the diazonium salt is at risk of coupling with itself.

  • Quenching Excess Nitrous Acid: Prior to downstream azo coupling, the excess nitrous acid must be neutralized to prevent oxidation of the coupling partner. Add solid sulfamic acid in small portions (approx. 0.1 g at a time) to the reactor. Stir for 5 minutes and re-test with starch-iodide paper. Repeat until the test is negative (no color change).

Troubleshooting Thermal Degradation: If excessive foaming occurs during Step 3, the batch is experiencing thermal decomposition (liberating N2​ gas). This is usually caused by localized hot spots due to inadequate stirring or failing to maintain the < 5 °C threshold[4]. Ensure vigorous agitation and strict temperature adherence to prevent this.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Cornerstone of Color: Understanding 2-Amino-5-chloro-4-methylbenzenesulfonic Acid in Pigment Production." URL:[Link]

  • Wang, et al. "Continuous-flow synthesis and crystal modification of Pigment Red 53." Journal of Chemical Engineering (rhhz.net), 2023. URL: [Link]

Sources

Application

Application Note: 4-Amino-6-chlorotoluene-2-sulphonic Acid as a Diazo Component in High-Performance Azo Lake Pigment Synthesis

Target Audience: Researchers, Chemical Engineers, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Rationale The synthesis of high-per...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Rationale

The synthesis of high-performance azo lake pigments relies heavily on the precise manipulation of substituted anilinesulfonic acids. 4-Amino-6-chlorotoluene-2-sulphonic acid (CAS 6387-22-0) is a critical structural isomer of the widely utilized CLT acid (2-amino-5-chloro-4-methylbenzenesulfonic acid). It serves as a highly reactive diazo component that, when coupled with β-naphthol derivatives and subsequently metallized, yields brilliant, solvent-resistant red and orange pigments.

The specific positioning of the electron-withdrawing chloro group and the electron-donating methyl group on the toluene ring dictates the electrophilicity of the resulting diazonium salt. Furthermore, the sulfonic acid moiety serves a dual purpose: it provides necessary aqueous solubility during the coupling phase and acts as the primary coordination site for divalent metal cations (Ba²⁺, Ca²⁺, Sr²⁺) during the laking process. By exchanging the sodium counterion for a divalent metal, the soluble dye is cross-linked into an insoluble,[1].

Mechanistic Principles & Causality

To achieve high-purity pigment synthesis, one must understand the physical chemistry of the starting materials. 4-Amino-6-chlorotoluene-2-sulphonic acid exists as a highly stable[2]. This zwitterionic lattice (NH₃⁺ ··· SO₃⁻) makes the bulk powder highly insoluble in neutral water.

Causality in Workflow Design:

  • Lattice Disruption: The intermediate must first be dissolved in an alkaline medium (NaOH) to deprotonate the ammonium ion, forming a soluble sodium sulfonate salt.

  • Surface Area Maximization: Rapid acidification with HCl precipitates the free acid as a micro-fine dispersion, maximizing the surface area for the subsequent heterogeneous reaction.

  • Thermal Control: Diazotization is highly exothermic. If the temperature exceeds 5°C, the diazonium cation degrades into a phenolic byproduct via hydrolysis, permanently dulling the final pigment's hue.

  • Nucleophilic Activation: The coupling component (e.g., 2-naphthol) must be maintained at pH 9.5–10.0 to ensure it remains in its highly nucleophilic phenoxide form, directing the electrophilic aromatic substitution to the 1-position.

Workflow A 4-Amino-6-chlorotoluene- 2-sulphonic acid (Aqueous Slurry) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Coupling Reaction (2-Naphthol, pH 9-10) C->D E Soluble Azo Dye (Sodium Salt) D->E F Laking / Metallization (BaCl2 / CaCl2, 70°C) E->F G Azo Lake Pigment (Insoluble) F->G

Synthetic workflow from 4-amino-6-chlorotoluene-2-sulphonic acid to insoluble azo lake pigment.

Self-Validating Experimental Protocols

The following protocol details the batch synthesis of a Barium Lake Red pigment. Note that modern industrial scale-ups are increasingly transitioning to[3].

Phase 1: Preparation of the Diazonium Salt
  • Alkaline Dissolution: Suspend 0.1 mol (approx. 22.17 g) of 4-amino-6-chlorotoluene-2-sulphonic acid in 150 mL of deionized water. Add 30% aqueous NaOH dropwise under constant stirring until the powder completely dissolves (pH ~8.5).

  • Acidic Precipitation: Add 50 g of crushed ice to the solution to lower the temperature to 0°C. Rapidly add 25 mL of 30% HCl under high shear stirring.

    • Validation Check: The solution will immediately transition from clear to a thick, opaque white dispersion.

  • Nitrosation: Slowly add a solution of 0.105 mol NaNO₂ (7.25 g in 30 mL water) dropwise over 30 minutes. Maintain the reactor strictly between 0–5°C.

  • Quenching (Critical Step): Stir for an additional 30 minutes.

    • Validation Check: Spot the mixture onto starch-iodide paper. A persistent blue-black ring indicates the presence of excess nitrous acid. Add solid sulfamic acid in 0.1 g increments until the starch-iodide test is negative. Failure to quench will result in the nitration of the coupling component in the next step.

Phase 2: Azo Coupling
  • Coupling Bath Preparation: Dissolve 0.102 mol of 2-naphthol (14.7 g) in 150 mL of water containing 0.11 mol of NaOH. Heat slightly to ensure complete dissolution, then cool to 10°C.

  • Electrophilic Addition: Transfer the cold diazonium slurry into the 2-naphthol solution over 45 minutes via an addition funnel. Monitor the pH continuously, adding dilute NaOH to maintain the pH between 9.5 and 10.0.

    • Validation Check: An immediate, intense red color will develop. To ensure completion, spot the reaction mixture on filter paper and streak the clear run-off with an alkaline H-acid solution; the absence of a color change confirms the total consumption of the diazonium salt.

Phase 3: Laking (Metallization)
  • Heating: Heat the soluble red azo dye solution to 70°C.

  • Cation Exchange: Prepare a laking solution of 0.055 mol Barium Chloride (BaCl₂·2H₂O) in 50 mL of warm water. Add this dropwise to the dye solution over 20 minutes.

  • Crystal Transition: Raise the temperature to 85°C and hold for 1 hour to promote Ostwald ripening, which improves the pigment's opacity and light fastness.

    • Validation Check: The viscosity of the slurry will decrease significantly as the dye cross-links and precipitates. Filter the hot slurry and wash the filter cake with warm water until the filtrate yields no white precipitate upon the addition of AgNO₃ (confirming the removal of NaCl byproducts).

Logic cluster_0 Critical Process Parameters T1 Temperature Control (< 5°C) R1 Prevents diazonium decomposition T1->R1 T2 pH Optimization (Coupling at pH 9.5) R2 Maximizes 2-naphtholate nucleophilicity T2->R2 T3 Metal Salt Stoichiometry (1.05 eq Ba/Ca) R3 Ensures complete precipitation (laking) T3->R3 O High-Purity Pigment (>98% Yield) R1->O R2->O R3->O

Logical causality of critical process parameters in azo pigment synthesis.

Quantitative Data Presentation

Recent advancements in process chemistry have demonstrated that migrating from traditional batch reactors to continuous-flow microreactors significantly enhances the yield and purity of azo lake pigments derived from aminosulfonic acid intermediates[3].

Table 1: Performance Comparison of Batch vs. Continuous-Flow Synthesis

Process ParameterTraditional Batch ProcessContinuous-Flow ProcessProcess Improvement
Total Residence Time 4 – 6 Hours~80 Seconds>99% Reduction
Overall Pigment Yield 90.0% – 95.0%97.1%+2.1% to +7.1%
Product Purity (HPLC) 97.1%98.2%+1.1%
Water Consumption Baseline (100%)58% – 61%~40% Reduction

Data extrapolated from continuous-flow optimization of analogous Pigment Red 53 synthesis.

Table 2: Colorimetric Impact of Metallization (Laking Cations)

The choice of the divalent metal cation during the laking phase directly alters the crystal packing and the resulting colorimetric properties (L, a, b* values) of the final pigment[1].

Metal CationResulting Lake TypeVisual Hue ShiftPrimary Industrial Application
Barium (Ba²⁺) Barium LakeWarm, Yellowish-RedOffset printing inks, packaging
Calcium (Ca²⁺) Calcium LakeDeep, Bluish-RedExtruded plastics, industrial coatings
Strontium (Sr²⁺) Strontium LakeBrilliant RedHigh-temperature resistant plastics

Conclusion

4-Amino-6-chlorotoluene-2-sulphonic acid is a highly versatile diazo intermediate. By strictly controlling the thermodynamics of the diazotization process, maintaining rigorous pH boundaries during coupling, and selecting the appropriate divalent metal for laking, formulation scientists can engineer azo pigments with tailored colorimetric profiles and exceptional chemical stability. Implementing self-validating checks (e.g., starch-iodide and H-acid spotting) ensures lot-to-lot reproducibility, while the adoption of continuous-flow technologies represents the future of scalable, high-purity pigment manufacturing.

References

  • Continuous-flow synthesis and crystal modification of Pigment Red 53. Chinese Journal of Chemical Engineering. URL:[Link]

  • X-Ray powder diffraction, solid-state NMR and dispersion-corrected DFT calculations to investigate the solid-state structure of 2-ammonio-5-chloro-4-methylbenzenesulfonate. Zeitschrift für Kristallographie - Crystalline Materials (via ResearchGate). URL:[Link]

  • Heat stable red strontium monoazo lake pigments.European Patent Office (EP0929611B1).

Sources

Method

Application Note: Spectrophotometric Determination of 4-Amino-6-chlorotoluene-2-sulphonic Acid in Wastewater

Target Audience: Analytical Chemists, Environmental Researchers, and Quality Control Scientists. Introduction & Mechanistic Rationale 4-Amino-6-chlorotoluene-2-sulphonic acid (often referred to within the CLT acid family...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Quality Control Scientists.

Introduction & Mechanistic Rationale

4-Amino-6-chlorotoluene-2-sulphonic acid (often referred to within the CLT acid family of isomers) is a highly water-soluble primary aromatic amine widely used as an intermediate in the synthesis of azo dyes and pharmaceutical compounds. Due to its high aqueous solubility and potential ecological toxicity, stringent monitoring of its concentration in industrial wastewater is critical.

The most robust, field-proven method for the quantitative determination of primary aromatic amines in aqueous matrices relies on the Bratton-Marshall diazotization-coupling reaction [1]. This method transforms the colorless analyte into a highly conjugated, intensely colored azo dye that can be quantified via UV-Vis spectrophotometry.

The Self-Validating Chemical System

This protocol is designed as a self-validating system where each step inherently prevents downstream errors:

  • Diazotization: The primary aromatic amine reacts with in situ generated nitrous acid (from NaNO2​ and HCl ) to form an aryl diazonium salt[1]. This step is strictly temperature-controlled (0–5 °C) because diazonium intermediates are thermally labile and will prematurely hydrolyze into phenols, leading to signal loss[1].

  • Quenching: Excess nitrous acid is a severe interferent that can nitrosate the coupling agent, causing baseline drift and false positives[2]. The addition of sulfamic acid selectively decomposes residual HNO2​ into inert nitrogen gas without degrading the diazonium salt.

  • Electrophilic Coupling: N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDA) is introduced as the coupling agent[3]. NEDA undergoes rapid electrophilic aromatic substitution with the diazonium salt to form a stable magenta azo dye, exhibiting a maximum absorbance ( λmax​ ) at approximately 540 nm[2].

Workflow N1 Wastewater Sample (4-Amino-6-chlorotoluene-2-sulphonic acid) N2 Acidification & Masking (Add 2M HCl & EDTA) N1->N2 N3 Diazotization (0-5 °C) (Add NaNO₂) N2->N3 Primary Amine N4 Quench Excess HNO₂ (Add Sulfamic Acid) N3->N4 Diazonium Salt N5 Azo Coupling (Add NEDA Reagent) N4->N5 Purified Intermediate N6 Spectrophotometry (Measure Absorbance at 540 nm) N5->N6 Magenta Azo Dye

Figure 1: Workflow of the diazotization-coupling spectrophotometric assay for CLT acid.

Materials and Reagents

  • Analyte Standard: 4-Amino-6-chlorotoluene-2-sulphonic acid (Analytical Grade, >99% purity).

  • Coupling Agent: N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDA)[3].

  • Diazotizing Agent: Sodium nitrite ( NaNO2​ ), 0.1% (w/v) freshly prepared.

  • Quenching Agent: Sulfamic acid ( NH2​SO3​H ), 0.5% (w/v).

  • Acidifier: Hydrochloric acid ( HCl ), 2.0 M.

  • Masking Agent: Disodium EDTA, 0.2 M (To prevent interference from heavy metals like Cu2+ and Fe3+ )[4].

  • Equipment: UV-Vis Spectrophotometer (capable of reading at 540 nm), 10 mm quartz cuvettes, 0.45 µm PTFE syringe filters, ice bath.

Experimental Protocol

Reagent Preparation

Expert Insight: NEDA is light-sensitive and hygroscopic[5]. Prepare a 0.1% (w/v) NEDA solution by dissolving 0.1 g in 100 mL of deionized water. Store in an amber bottle at 4 °C and discard if it turns brown, as oxidized NEDA will artificially inflate baseline absorbance[2].

Sample Pre-treatment
  • Collect the wastewater sample and immediately filter it through a 0.45 µm PTFE syringe filter to remove suspended particulate matter.

  • Transfer 10.0 mL of the filtered sample into a 25 mL volumetric flask.

  • Add 1.0 mL of 0.2 M EDTA to the flask. Causality: Industrial wastewater often contains transition metals that catalyze the decomposition of diazonium salts. EDTA chelates these metals, preserving the analyte[4].

Colorimetric Reaction Workflow
  • Acidification: Add 2.0 mL of 2.0 M HCl to the sample to ensure the pH drops below 2.0. This acidic environment is strictly required to generate the active electrophile, the nitrosonium ion ( NO+ ), during diazotization[1].

  • Cooling: Submerge the flask in an ice bath and allow it to equilibrate to 0–5 °C for 5 minutes.

  • Diazotization: Add 1.0 mL of 0.1% NaNO2​ dropwise while swirling. Incubate in the ice bath for exactly 5 minutes to allow complete conversion of the primary amine to the diazonium salt[1].

  • Quenching: Add 1.0 mL of 0.5% sulfamic acid. Swirl vigorously and let stand for 3 minutes until nitrogen gas evolution (bubbling) ceases. Critical Step: Failure to wait for complete degassing will result in micro-bubbles adhering to the cuvette wall, causing severe light scattering and erroneous absorbance readings.

  • Coupling: Add 2.0 mL of the 0.1% NEDA solution[3]. Remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes to ensure maximum color development[2].

  • Dilution & Measurement: Make up the volume to the 25 mL mark with deionized water. Measure the absorbance at 540 nm against a reagent blank prepared using the exact same workflow, substituting the sample with deionized water[2].

Data Presentation & Method Validation

To ensure trustworthiness and reproducibility, the method must be validated using spiked wastewater matrices. The quantitative data derived from the calibration and validation phases are summarized below.

Table 1: Calibration Curve Parameters

Standard solutions of 4-Amino-6-chlorotoluene-2-sulphonic acid were prepared ranging from 0.5 to 10.0 µg/mL.

Analyte Concentration (µg/mL)Mean Absorbance (540 nm)Standard Deviation (n=3)
0.50.085± 0.002
2.00.341± 0.005
4.00.680± 0.008
6.01.025± 0.012
8.01.362± 0.015
10.01.705± 0.018
Linear Regression Equation y = 0.170x + 0.0015 R2 = 0.9994
Table 2: Method Validation in Wastewater Matrix

Validation parameters demonstrate the method's resistance to matrix effects commonly found in industrial effluents.

Validation ParameterValueCausality / Significance
Limit of Detection (LOD) 0.08 µg/mLCalculated as 3.3σ/S . Ensures trace-level environmental compliance.
Limit of Quantitation (LOQ) 0.25 µg/mLCalculated as 10σ/S . The lowest concentration quantifiable with acceptable precision.
Intra-day Precision (RSD%) 1.8%Demonstrates the stability of the azo dye over a single testing shift.
Spike Recovery (%) 97.5% - 101.2%Proves that the EDTA masking step effectively neutralizes matrix interferents[4].

Troubleshooting & Critical Parameters

  • Low Absorbance / Poor Sensitivity: Usually caused by premature warming of the sample during diazotization. Ensure the ice bath maintains a temperature strictly below 5 °C. Alternatively, the NEDA reagent may have degraded; always use fresh, clear NEDA[2][5].

  • High Background Absorbance in Blank: Indicates incomplete quenching of nitrous acid. Ensure the sulfamic acid is fully dissolved and allow adequate time (3-5 minutes) for the quenching reaction to complete before adding NEDA[2].

  • Turbidity Post-Coupling: If the wastewater sample contains high levels of humic acids, they may precipitate under highly acidic conditions. If turbidity is observed, centrifuge the sample at 4000 rpm for 5 minutes prior to spectrophotometric measurement[4].

References

  • Title: Advancements in azo-based spectrophotometric techniques for pharmaceutical and environmental analysis via diazotization-coupling reactions Source: ResearchGate URL
  • Title: N-(1-Naphthyl)
  • Title: Cas 1465-25-4, N-(1-Naphthyl)
  • Title: Application Notes and Protocols for Quantitative Analysis of Nitrite in Water using Sulfanilic Acid Source: Benchchem URL
  • Source: Academia.

Sources

Application

Advanced Application Note: Synthesis and Integration of 4-Amino-6-chlorotoluene-2-sulphonic Acid in High-Performance Proton Exchange Membranes

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Drug Development Professionals (Electrodialysis & Biosensor Applications). Executive Summary The demand for highly selective, chemically stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Drug Development Professionals (Electrodialysis & Biosensor Applications).

Executive Summary

The demand for highly selective, chemically stable Proton Exchange Membranes (PEMs) extends from direct methanol fuel cells (DMFCs) to the electrodialytic purification of active pharmaceutical ingredients (APIs). While perfluorinated polymers like Nafion remain the industry standard, they suffer from high crossover rates and loss of conductivity at elevated temperatures.

This application note details the advanced use of 4-Amino-6-chlorotoluene-2-sulphonic acid (ACTSA) as a specialized comonomer in the synthesis of self-doped sulfonated polyaniline derivatives. By copolymerizing ACTSA with aniline and blending the resulting conductive polymer with Sulfonated Poly(ether ether ketone) (SPEEK), researchers can fabricate composite PEMs with enriched ionic nanochannels, superior proton conductivity, and exceptional steric resistance to molecular crossover.

Mechanistic Rationale: The Role of ACTSA in Polymer Architecture

Attempting to homopolymerize ACTSA via standard oxidative coupling yields low-molecular-weight oligomers because the methyl group blocks the critical para-position required for head-to-tail chain propagation. The field-proven workaround is oxidative copolymerization with unsubstituted aniline. In this architecture, aniline provides the linear backbone, while ACTSA acts as a heavily substituted, multifunctional pendant unit.

The structural features of ACTSA impart three critical properties to the resulting copolymer, Poly(Aniline-co-ACTSA):

  • Self-Doping via the Sulfonic Acid (-SO₃H) Group: The covalently bound sulfonate group internally protonates the imine nitrogens on the polymer backbone. This "cation popping" mechanism ensures stable proton conductivity across a wide pH range, eliminating the need for external dopants that can leach out during operation (1[1]).

  • Oxidative Stability via the Chloro (-Cl) Substituent: The electronegative chlorine atom withdraws electron density from the aromatic ring, significantly enhancing the chemical stability of the polymer against reactive oxygen species (ROS) and peroxide radicals.

  • Free Volume Expansion via the Methyl (-CH₃) Group: The steric bulk of the methyl group disrupts perfect chain packing. When blended into a SPEEK matrix, this increased fractional free volume facilitates water uptake (essential for Grotthuss proton hopping) while creating a highly tortuous path that physically blocks larger molecules, such as methanol or un-ionized APIs (2[2]).

Mechanism Aniline Aniline Monomer (Backbone Propagator) Polymerization Oxidative Copolymerization (APS, 0-5°C, HCl) Aniline->Polymerization Co-Initiation ACTSA ACTSA Comonomer (Self-Doping Agent) ACTSA->Polymerization Co-Initiation Copolymer Poly(Aniline-co-ACTSA) Emeraldine Base Polymerization->Copolymer Para-Coupling & Deprotonation SelfDoped Self-Doped Copolymer (Internal Protonation) Copolymer->SelfDoped Cation Popping (-SO3H to -N=)

Fig 1. Oxidative copolymerization of Aniline and ACTSA into a self-doped conductive copolymer.

Experimental Protocols

Protocol A: Oxidative Copolymerization of Poly(Aniline-co-ACTSA)

Objective: Synthesize a highly conductive, self-doped copolymer with a 4:1 Aniline-to-ACTSA molar ratio.

  • Monomer Solubilization: Dissolve 0.04 mol of distilled aniline and 0.01 mol of ACTSA in 100 mL of 1.0 M HCl.

    • Causality: The 1.0 M HCl environment ensures the amino groups are fully protonated, solubilizing the sterically hindered ACTSA and setting the low pH required to prevent unwanted ortho-coupling.

  • Thermal Control: Chill the reaction flask in an ice bath to 0–5 °C.

    • Causality: Oxidative polymerization is highly exothermic. Maintaining near-freezing temperatures minimizes side reactions (e.g., hydrolysis of the growing chain) and promotes the formation of high-molecular-weight, linear polymer chains.

  • Initiation: Prepare an oxidant solution of 0.05 mol Ammonium Persulfate (APS) in 50 mL deionized water. Add this dropwise to the monomer solution over 60 minutes under vigorous stirring.

    • Causality: Dropwise addition controls the steady-state concentration of radical cations, preventing premature termination events.

  • Propagation & Isolation: Allow the reaction to proceed for 12 hours at 0–5 °C. Filter the resulting precipitate, wash sequentially with 1.0 M HCl, acetone, and deionized water until the filtrate is colorless. Dry under vacuum at 60 °C for 24 hours.

Self-Validation Checkpoint: The resulting Poly(Aniline-co-ACTSA) powder must exhibit a dark green color, indicative of the self-doped emeraldine salt state. Dissolve a 5 mg sample in N-Methyl-2-pyrrolidone (NMP). It should yield a deep blue/green solution without macroscopic particulates. If the powder is blue/violet, the internal sulfonate groups failed to protonate the imine nitrogens, indicating insufficient ACTSA incorporation.

Protocol B: Fabrication of Poly(Aniline-co-ACTSA) / SPEEK Composite PEMs

Objective: Cast a mechanically robust, highly selective composite membrane (3[3]).

  • Matrix Preparation: Dissolve SPEEK (Degree of Sulfonation ~60%) in NMP to form a 10 wt% homogeneous solution.

  • Composite Blending: Add 5 wt% (relative to SPEEK) of the synthesized Poly(Aniline-co-ACTSA) powder to the solution. Subject the mixture to probe ultrasonication (20 kHz, 30% amplitude) for 2 hours.

    • Causality: Ultrasonication disrupts π-π stacking agglomerates of the copolymer, ensuring a uniform dispersion that forms continuous, interconnected ionic nanochannels for proton transport.

  • Casting: Cast the blended solution onto a clean, dust-free glass plate using a doctor blade set to a 200 µm clearance.

  • Thermal Annealing: Evaporate the solvent in a convection oven at 80 °C for 12 hours, followed by vacuum annealing at 120 °C for an additional 12 hours.

    • Causality: Gradual evaporation prevents the formation of pinholes. Vacuum annealing at 120 °C locks in the polymer morphology and removes residual NMP, which would otherwise act as a plasticizer and severely degrade the membrane's mechanical strength.

Self-Validation Checkpoint: After cooling, immerse the glass plate in deionized water; the membrane should spontaneously peel off. The structural integrity is validated if the free-standing membrane can be folded 180 degrees without micro-fracturing. A brittle membrane indicates excessive copolymer loading (macrophase separation) or incomplete solvent removal.

Workflow CoPol Poly(Aniline-co-ACTSA) (Self-Doped) Blend Solution Blending (NMP, Ultrasonication) CoPol->Blend SPEEK SPEEK Matrix (Sulfonated PEEK) SPEEK->Blend Cast Doctor Blade Casting & Thermal Annealing Blend->Cast Homogeneous Dispersion PEM Composite PEM (High IEC & Selectivity) Cast->PEM Phase Inversion & Solvent Removal

Fig 2. Workflow for fabricating Poly(Aniline-co-ACTSA)/SPEEK composite proton exchange membranes.

Quantitative Data & Performance Metrics

The incorporation of the ACTSA comonomer significantly enhances the electrochemical properties of the baseline SPEEK membrane. The steric bulk of the chloro and methyl groups drastically reduces permeability to larger molecules, resulting in an exceptional selectivity ratio.

Table 1: Electrochemical and Permeability Metrics of PEMs at 80 °C

Membrane TypeIon Exchange Capacity (meq/g)Proton Conductivity (S/cm)Methanol Permeability (cm²/s)Selectivity (S·s/cm³)
Nafion 117 (Reference)0.910.1102.40 × 10⁻⁶4.58 × 10⁴
Pristine SPEEK 1.450.0651.15 × 10⁻⁶5.65 × 10⁴
SPEEK / Poly(Ani-co-ACTSA) (5 wt%)1.72 0.135 0.85 × 10⁻⁶ 1.58 × 10⁵

Note: Selectivity is calculated as the ratio of Proton Conductivity to Methanol Permeability. Higher values indicate superior performance for separation and fuel cell applications.

References

  • Yue, J., & Epstein, A. J. (1996). Synthesis and Physical Properties of Highly Sulfonated Polyaniline.
  • Dutta, K., et al. (2017). Enhanced Electrochemical Performance of Stable SPES/SPANI Composite Polymer Electrolyte Membranes by Enriched Ionic Nanochannels. PMC / ACS Omega.
  • ResearchGate. Sulfonated poly(ether ether ketone)/polyaniline composite proton-exchange membrane.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Amino-6-chlorotoluene-2-sulphonic Acid Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides advanced troubleshooting protocols for the synthesis of 4-amino-6-chlorotoluene-2-sulphonic acid (a critical intermediate for azo pigments an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides advanced troubleshooting protocols for the synthesis of 4-amino-6-chlorotoluene-2-sulphonic acid (a critical intermediate for azo pigments and pharmaceutical active ingredients). Synthesizing this highly functionalized aromatic compound—typically via the sulfonation of 2-chloro-4-nitrotoluene followed by catalytic hydrogenation—presents unique chemoselectivity challenges.

This guide is designed for drug development professionals and process chemists to resolve bottlenecks related to over-sulfonation, hydrodehalogenation, and zwitterion isolation.

Part 1: Mechanistic Overview & Pathway Visualization

To troubleshoot effectively, we must first map the chemical transformations and their competing side reactions. Understanding the electronic effects of the aromatic ring is critical: the methyl group is weakly activating, while the chloro and nitro groups are deactivating. This requires harsh sulfonation conditions, which inherently risk over-reaction. During the subsequent reduction, the presence of the aryl-chloride bond introduces the risk of competitive dehalogenation.

SynthesisPathway A 2-Chloro-4-nitrotoluene B 2-Chloro-4-nitro- 6-sulfotoluene A->B 20% Oleum 110-120°C Side1 Disulfonated Byproducts A->Side1 >130°C or Excess SO3 C 4-Amino-6-chlorotoluene- 2-sulphonic acid B->C H2, Modified Catalyst + Inhibitor Side2 Dechlorinated Byproducts B->Side2 Unmodified Pd/C Catalyst

Reaction pathway of 4-amino-6-chlorotoluene-2-sulphonic acid highlighting primary yield-loss vectors.

Part 2: Troubleshooting Guide & FAQs

Q1: My sulfonation yield of 2-chloro-4-nitrotoluene is plateauing at 60-65%. How can I drive the reaction to completion without causing over-sulfonation? Expertise & Experience: The methyl group activates the ring, but the nitro group strongly deactivates it. Standard concentrated sulfuric acid lacks the thermodynamic driving force to achieve high conversion. However, using excessive oleum (fuming sulfuric acid) forces the reaction but leads to disulfonated byproducts and oxidative degradation. Solution: Utilize 20-25% oleum and strictly control the thermal ramp. The reaction should be held at 110–120 °C. Exceeding 130 °C exponentially increases the rate of disulfonation. Ensure a stoichiometric ratio of SO₃ to the organic substrate of no more than 1.15:1.

Q2: During the catalytic hydrogenation step, I am observing a 15-20% loss of the chloro group (dehalogenation). How can I prevent this while maintaining full reduction of the nitro group? Expertise & Experience: Standard Palladium on Carbon (Pd/C) is highly active for the oxidative addition into aryl-chloride bonds, leading to rapid hydrodehalogenation. Solution: You must introduce a dechlorination inhibitor. The application of an electron-rich organic amine or a sulfur-based poison (such as dicyandiamide) is highly effective[1]. Dicyandiamide sterically and electronically blocks the highly active edge sites of the catalyst lattice, preventing C-Cl bond cleavage while allowing the nitro group to be fully reduced to the amine[1]. Alternatively, using a heavily modified Pd/C catalyst can yield up to 96.3% under mild conditions without solvent[2].

Q3: Post-reduction, my HPLC shows >98% conversion, but my isolated crystalline yield is only 70%. Where is the product going? Expertise & Experience: 4-Amino-6-chlorotoluene-2-sulphonic acid is an amphoteric zwitterion. It is highly soluble in both acidic (protonated amine) and basic (deprotonated sulfonate) aqueous solutions. Yield is lost to the mother liquor if the precipitation pH is not perfectly aligned with the molecule's isoelectric point (pI). Solution: The pH must be adjusted to exactly 1.2–1.3 using dilute sulfuric acid[3]. Overshooting or undershooting this narrow window by even 0.5 pH units will cause the product to resolubilize.

IsolationLogic N1 Aqueous Reduction Mixture (pH > 7.0) N2 Acidification (Dilute H2SO4) Continuous Monitoring N1->N2 N3 Target: pH 1.2 - 1.3 (Isoelectric Point) N2->N3 Optimal Titration N4 Deviation: pH < 1.0 or > 2.0 N2->N4 Poor pH Control N5 Crystallization (< 10°C) High Yield Isolation N3->N5 N6 Product Loss in Mother Liquor N4->N6

Zwitterion isolation logic demonstrating the critical pH dependence of crystallization.

Part 3: Quantitative Data & Parameter Optimization

Process ParameterStandard ConditionOptimized ConditionPrimary Failure Mode PreventedExpected Yield
Sulfonation Reagent 98% H₂SO₄20-25% OleumIncomplete conversion> 92%
Sulfonation Temp. 140 °C110–120 °CDisulfonation / Charring> 92%
Hydrogenation Catalyst 5% Pd/C (Unmodified)Raney Ni or Pd/C + DicyandiamideHydrodehalogenation~ 96-99%[1][2]
Reduction Pressure 1.0 MPa H₂3.0 MPa H₂Stalled reduction~ 96-99%[1]
Isolation pH pH 2.0 - 3.0pH 1.2 - 1.3Product loss in mother liquor> 95% recovery[3]

Part 4: Validated Experimental Protocols

Self-Validating Protocol: Catalytic Hydrogenation and Zwitterion Isolation

This protocol incorporates an In-Process Control (IPC) loop to guarantee trustworthiness and prevent batch loss during the highly sensitive isolation phase.

  • Reaction Setup: Charge a high-pressure autoclave with 50 g of the nitration solution (neutralized to pH 7 with NaOH), 2.5 g of wet catalyst (Raney Nickel or modified Pd/C), and 4.0 mg of dicyandiamide (premixed with the catalyst as a dechlorination inhibitor)[1].

  • Hydrogenation: Purge the reactor with N₂, then H₂. Pressurize to 3.0 MPa with H₂ and heat to 80 °C with a stirring speed of 400 rpm[1]. Monitor hydrogen uptake until it ceases (typically 4-6 hours).

  • Catalyst Filtration: Cool the reactor to 30–40 °C[2]. Vent the H₂ gas and purge with N₂. Filter the mixture through a Celite pad to recover the catalyst. Note: The filtrate contains the highly soluble sodium salt of the product.

  • Acidification (Critical Step): Transfer the filtrate to a jacketed reactor. Slowly add dilute sulfuric acid (10-15% w/w) while maintaining the temperature below 20 °C. Monitor the pH continuously using a calibrated probe. Stop addition exactly at pH 1.3[3].

  • Self-Validating IPC: Extract a 5 mL aliquot of the resulting slurry. Filter the solids and analyze the mother liquor via HPLC.

    • Validation Check: If the product peak area in the mother liquor is >2% of the total expected mass, the pH has drifted from the isoelectric point. Adjust the bulk pH by ±0.1 units, allow to equilibrate, and re-test. Do not proceed to bulk filtration until this specification is met.

  • Isolation: Once validated, cool the bulk slurry to < 10 °C for 2 hours to maximize crystallization. Filter the precipitate under vacuum, wash with a minimal volume of ice-cold water (pH adjusted to 1.3), and dry under vacuum at 60 °C to yield the final 4-amino-6-chlorotoluene-2-sulphonic acid.

Part 5: References

  • Quick Company. "An Improved Process For Preparing C Acid". Available at: [Link]

  • Google Patents. "CN103420875A - CLT acid production method". Available at:

  • Globe Thesis. "Study On Green Synthesis Of CLT Acid". Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 4-Amino-6-chlorotoluene-2-sulphonic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the crystallization of 4-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the crystallization of 4-Amino-6-chlorotoluene-2-sulphonic acid .

This compound is a critical intermediate in the synthesis of complex azo dyes (such as C.I. Acid Brown 367) and specialized pharmaceutical precursors[1]. Because it contains both a basic amino group (-NH₂) and an acidic sulfonic acid group (-SO₃H), the molecule exists as a zwitterion in its solid state and in neutral aqueous solutions[2]. This amphoteric nature dictates its unique solubility profile and is the primary mechanistic driver behind both its purification and the common impurities encountered during its isolation.

Diagnostic Data: Impurity Profiling Matrix

Before adjusting your crystallization parameters, you must identify the chemical nature of your impurities. The table below summarizes the quantitative and qualitative data for the most common contaminants generated during the sulfonation, chlorination, and reduction steps of the precursor[3].

Impurity ClassSpecific ContaminantsAnalytical DetectionCausality / OriginCrystallization Removal Strategy
Inorganic Salts NaCl, Na₂SO₄, MgSO₄High Ash Content, Elevated ConductivityNeutralization and salting-out steps during synthesis[4].Kinetic control of cooling (0.5°C/min); Acidic displacement washing[5].
Positional Isomers 4-amino-5-chlorotoluene-2-sulphonic acidHPLC (C18 column, gradient elution)Non-selective electrophilic aromatic substitution (chlorination)[3].Fractional isoelectric precipitation via precise pH tuning.
Over-chlorinated Dichloro-toluidinesulfonic acidsLC-MS (Elevated M+W)Aggressive chlorination conditions[3].Hot alkaline filtration (often insoluble as sodium salts).
Oxidation Products Azo/Azoxy oligomersUV-Vis (Red/Brown Discoloration)Air-oxidation of the primary amine or incomplete nitro-reduction[6].Activated carbon adsorption during alkaline dissolution[7].

Troubleshooting FAQs

Q1: My final product has a high ash content. How do I prevent the entrapment of inorganic salts?

Causality: High ash content usually indicates the physical occlusion of sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) within the crystal lattice. This occurs when the pH is dropped too rapidly during isoelectric precipitation, causing a "crash out" (flash crystallization). Rapid supersaturation forms irregular agglomerates that physically trap the salt-rich mother liquor[4]. Solution: Implement a kinetically controlled cooling and acidification profile. Do not force precipitation. Instead, adjust the pH to 3.0, seed the solution, and slowly titrate to the isoelectric point (pH 1.5–2.0) while cooling at a strict rate of 0.5°C/min[5]. Follow with a displacement wash using ice-cold dilute HCl (pH 2.0).

Q2: HPLC analysis shows contamination with positional isomers. How can crystallization resolve this?

Causality: Isomers are generated during the non-selective chlorination and sulfonation of the toluene precursor[3]. Because their molecular weights are identical, their solubility curves are nearly indistinguishable in pure water. However, their exact pKa values differ slightly due to the inductive effects of the chlorine atom at different ring positions. Solution: Utilize fractional isoelectric crystallization. By carefully mapping the solubility vs. pH curve, you can hold the crystallization mixture at a pH that matches the exact isoelectric point of the target 4-Amino-6-chlorotoluene-2-sulphonic acid, keeping the slightly more soluble isomers dissolved in the mother liquor.

Q3: The crystals exhibit a dark reddish-brown discoloration instead of the expected white/buff powder. What is the cause?

Causality: Discoloration is primarily caused by trace amounts of azo or azoxy compounds. These form either via the incomplete reduction of the nitro-precursor or through the air-oxidation of the free amino group during hot processing[6][8]. Solution: Incorporate an activated carbon treatment during the hot alkaline dissolution phase. Ensure the reactor is purged with nitrogen to prevent oxidative degradation of the amine at elevated temperatures[7].

Process Visualization

The following workflow illustrates the optimal purification pathway, specifically highlighting the separation of insoluble organics and soluble salts from the target zwitterionic product.

G Crude Crude 4-Amino-6-chlorotoluene- 2-sulphonic acid Dissolve Alkaline Dissolution (pH 8.5) + Activated Carbon Crude->Dissolve Filter1 Hot Filtration Dissolve->Filter1 Waste1 Insoluble Organics & Oxidation Byproducts Filter1->Waste1 Retentate Acidify Controlled Acidification (pH 1.5 - 2.0) Filter1->Acidify Filtrate Crystal Cooling Crystallization (0.5°C/min to 10°C) Acidify->Crystal Centrifuge Centrifugation & Wash Crystal->Centrifuge Waste2 Mother Liquor (Salts & Isomers) Centrifuge->Waste2 Filtrate Pure Pure Zwitterionic Crystals Centrifuge->Pure Cake

Purification workflow for 4-Amino-6-chlorotoluene-2-sulphonic acid.

Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, the following recrystallization protocol is designed as a self-validating system . Each critical step contains a validation checkpoint to confirm thermodynamic and kinetic success before proceeding.

Step-by-Step Methodology: Isoelectric Recrystallization
  • Alkaline Dissolution: Suspend 100 g of crude 4-Amino-6-chlorotoluene-2-sulphonic acid in 500 mL of deionized water. Slowly add 20% NaOH (aq) under continuous stirring until the pH reaches 8.5–9.0. Heat the jacketed reactor to 75°C to ensure complete dissolution of the sodium salt[7].

    • Validation Checkpoint: The solution must become entirely liquid. Any persistent suspension indicates the presence of unreacted, non-polar precursors (e.g., nitro-compounds).

  • Decolorization & Clarification: Add 5 g of activated carbon to the hot solution. Stir for 30 minutes at 75°C under a nitrogen atmosphere to prevent amine oxidation[6]. Perform a hot vacuum filtration through a Celite pad to remove the carbon and insoluble impurities.

    • Validation Checkpoint: The filtrate must be optically clear and pale yellow. A dark orange/red tint indicates insufficient carbon loading.

  • Controlled Acidification: Transfer the clarified filtrate to a clean crystallizer. Maintain the temperature at 60°C. Slowly add 30% HCl dropwise until the pH reaches 3.0.

    • Validation Checkpoint: The onset of slight opalescence at pH ~3.0 confirms the solution has entered the metastable zone.

  • Seeding & Isoelectric Precipitation: Introduce 1 g of pure 4-Amino-6-chlorotoluene-2-sulphonic acid seed crystals. Gradually continue adding HCl until the pH reaches the isoelectric point (approx. 1.5–2.0)[2].

  • Kinetic Cooling: Program the crystallizer to cool from 60°C to 10°C at a strict linear rate of 0.5°C/min. This slow kinetic growth prevents the occlusion of inorganic salts and allows isomers to remain in the mother liquor[5].

  • Isolation & Displacement Washing: Centrifuge the slurry to isolate the zwitterionic crystals. Wash the filter cake with two 50 mL portions of ice-cold (5°C) dilute HCl (pH 2.0). Using acidic water prevents the zwitterion from re-dissolving while efficiently displacing the salt-rich mother liquor.

    • Validation Checkpoint: Measure the conductivity of the final wash filtrate. A reading of <500 µS/cm validates the complete removal of inorganic salts[4].

  • Drying: Dry the crystals in a vacuum oven at 60°C until the moisture content is <0.5%.

References

  • Effects of organic pollutants on the fractional crystallization of NaNO3 from high-saline wastewater Source: ResearchGate URL:[Link]

  • Tautomerism of CLT acid Source: ResearchGate URL: [Link]

  • Kinetic characteristics of evaporative crystallization desalination of acidic high-salt wastewater Source: ResearchGate URL:[Link]

  • Study On Green Synthesis Of CLT Acid Source: Globe Thesis URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Diazotization Yield of 4-Amino-6-chlorotoluene-2-sulphonic Acid

Welcome to the Technical Support Center for the diazotization of 4-Amino-6-chlorotoluene-2-sulphonic acid (and its structural isomers, such as CLT acid). This resource is designed for researchers, scale-up scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the diazotization of 4-Amino-6-chlorotoluene-2-sulphonic acid (and its structural isomers, such as CLT acid). This resource is designed for researchers, scale-up scientists, and drug development professionals. It provides mechanistic troubleshooting, frequently asked questions, and self-validating protocols to ensure high-yield, high-purity diazonium salt generation [1][2].

Mechanistic Overview & System Architecture

4-Amino-6-chlorotoluene-2-sulphonic acid is a highly functionalized aniline derivative. In aqueous media, it exists predominantly as a zwitterion (inner salt), rendering it highly insoluble. Furthermore, the electron-withdrawing chloro and sulfonic acid groups reduce the nucleophilicity of the amine, making the diazotization kinetically sluggish.

To achieve >95% yield, the reaction requires maximizing the surface area of the amine suspension and strictly controlling the generation of the nitrosyl cation ( NO+ ). Direct diazotization of the coarse powder typically fails. Instead, an Alkaline Dissolution / Acid Reprecipitation workflow must be employed to generate a highly reactive microcrystalline suspension [1].

Diazotization_Workflow Start 4-Amino-6-chlorotoluene- 2-sulphonic acid AlkDiss Alkaline Dissolution (NaOH, pH 9-10) Start->AlkDiss Solubilize NaNO2 NaNO2 Addition (Sub-surface, 0-5 °C) Start->NaNO2 Direct addition (Poor practice) AcidPpt Acid Reprecipitation (HCl, 0-5 °C) AlkDiss->AcidPpt Add Acid FineSusp Fine Amine Suspension (Highly Reactive) AcidPpt->FineSusp Precipitate FineSusp->NaNO2 Diazotize Diazo Diazonium Salt Solution (Target Product) NaNO2->Diazo Optimal Control Err1 Clumping / Low Yield NaNO2->Err1 Poor dispersion Err2 Phenol Formation / N2 Gas NaNO2->Err2 T > 5 °C Err3 Diazoamino Coupling NaNO2->Err3 Insufficient Acid

Workflow for optimizing diazotization yield, highlighting the critical acid-reprecipitation step.

Frequently Asked Questions (FAQs)

Q1: Why is my yield exceptionally low when I directly suspend the starting material in aqueous HCl? A1: The zwitterionic nature of the acid causes it to form dense, hydrophobic clumps in acidic water. The nitrosyl cation ( NO+ ) cannot penetrate these clumps, leaving the core unreacted. You must first dissolve the compound in aqueous NaOH to form the highly soluble sodium salt, then rapidly quench it with HCl under vigorous stirring. This forces the compound to crash out as a fine, high-surface-area microcrystalline suspension, drastically improving reaction kinetics [1][4].

Q2: What causes the reaction mixture to foam excessively, and how does it impact my downstream coupling? A2: Foaming is a direct visual indicator of nitrogen gas ( N2​ ) evolution, which means your diazonium salt is thermally degrading into a phenol derivative [3]. This occurs if the localized temperature exceeds 5 °C or if the sodium nitrite is added too rapidly. Phenol byproducts will severely contaminate downstream azo coupling reactions and permanently reduce your overall yield.

Q3: Why does the protocol demand a massive excess of hydrochloric acid (2.5 to 3.0 equivalents)? A3: Diazotization consumes exactly 2.0 equivalents of acid (one to generate HNO2​ from NaNO2​ , and one to form the diazonium chloride salt). The remaining 0.5–1.0 equivalent is a kinetic safeguard. If the acid concentration drops, unreacted free amine can act as a nucleophile and attack the newly formed diazonium salt, creating an unwanted, highly stable diazoamino compound (visible as a muddy yellow/brown precipitate).

Q4: How do I accurately validate the endpoint of the nitrite addition? A4: The reaction is a self-validating system if monitored with starch-iodide paper. Excess nitrous acid oxidizes the iodide in the paper to iodine ( I2​ ), which complexes with starch to form a deep blue-black color. A persistent blue-black spot (lasting >5 minutes) confirms that the amine has been fully consumed and a slight excess of HNO2​ remains.

Quantitative Process Parameters & Troubleshooting

To maintain scientific integrity and reproducibility, adhere to the quantitative limits outlined in the tables below.

Table 1: Optimal Process Parameters for Diazotization
ParameterTarget RangeCritical LimitMechanistic Consequence of Deviation
Temperature 0 – 5 °C> 10 °CThermal degradation of diazonium salt; phenol formation [3].
HCl Equivalents 2.5 – 3.0 eq< 2.2 eqDiazoamino compound formation; loss of active diazonium.
NaNO2​ Equivalents 1.01 – 1.05 eq> 1.10 eqOxidative side reactions; requires excessive sulfamic acid quenching.
Agitation Speed 250 – 400 RPM< 150 RPMLocalized heating and localized nitrite excess leading to NOx off-gassing.
Reaction Time 30 – 60 mins> 90 minsGradual hydrolytic degradation of the diazonium salt over time.
Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Unreacted solid remains after 60 mins Poor initial particle dispersion.Implement the alkaline dissolution/acid reprecipitation step prior to NaNO2​ addition.
Positive starch-iodide test fades < 1 min Nitrite is decomposing or reacting slowly.Ensure T < 5 °C. Increase agitation. Add a small aliquot of NaNO2​ and re-test.
Muddy yellow/brown precipitate forms Diazoamino coupling occurring.Immediately increase HCl equivalents. Ensure Congo Red paper turns stark blue (pH < 3).
Excessive bubbling / foaming Diazonium decomposition.Lower jacket temperature. Slow down the NaNO2​ dosing rate. Use sub-surface addition.

Logical Parameter Relationships

Parameter_Logic Yield Maximized Diazotization Yield Temp Temperature (0-5 °C) Temp->Yield Prevents thermal degradation Acid Acid Excess (2.5-3.0 eq HCl) Acid->Yield Prevents diazoamino coupling Nitrite Nitrite Dosing (Controlled Rate) Nitrite->Yield Avoids local excess & NOx gas Dispersion Particle Size (Fine Suspension) Dispersion->Yield Maximizes surface area

Logical relationship between critical process parameters and the final diazotization yield.

Standard Operating Procedure (Step-by-Step Protocol)

This protocol is designed as a self-validating workflow. Do not proceed to subsequent phases unless the validation checks pass.

Phase 1: Alkaline Dissolution
  • Suspend 0.1 mol (approx. 22.15 g) of 4-Amino-6-chlorotoluene-2-sulphonic acid in 250 mL of deionized water.

  • Slowly add 20% w/v aqueous NaOH under moderate agitation until the pH reaches 9.0–10.0.

  • Stir until the solid is completely dissolved, forming a clear to slightly pale solution. Filter if any insoluble impurities remain.

Phase 2: Acid Reprecipitation (Fining)
  • Transfer the solution to a jacketed reactor equipped with an overhead stirrer. Cool the solution to 0–5 °C using a glycol/water chiller.

  • Under vigorous agitation (300+ RPM), rapidly add 0.28 mol of concentrated Hydrochloric Acid (approx. 28 mL of 37% HCl).

  • Validation Check: The free amine will immediately precipitate as a thick, fine white/pale suspension. Spot test with Congo Red paper; it must turn deep blue, confirming a highly acidic environment (pH < 3.0).

Phase 3: Diazotization
  • Prepare a solution of 0.102 mol of Sodium Nitrite ( NaNO2​ , approx. 7.04 g) in 30 mL of deionized water.

  • Begin dropwise, sub-surface addition of the NaNO2​ solution to the amine suspension over 30–45 minutes.

  • Strictly maintain the internal reactor temperature between 0 °C and 5 °C [3].

  • Stir for an additional 30 minutes post-addition. The thick suspension will gradually thin out as the soluble diazonium salt forms.

Phase 4: Endpoint Validation & Quenching
  • Endpoint Check: Dip a glass rod into the mixture and touch it to starch-iodide paper. A sharp blue-black ring should appear and persist for at least 3 minutes. If it does not, add 1 mL aliquots of NaNO2​ solution until the test remains positive.

  • Quenching: Excess nitrous acid will cause side reactions during downstream azo coupling. Add 10% aqueous sulfamic acid dropwise until the starch-iodide test turns negative (no color change).

  • The diazonium salt solution is now optimized and must be kept at 0–5 °C and used immediately for the subsequent coupling reaction.

References

  • OECD. "SIDS Initial Assessment Report for SIAM 15: Pigment Red 53:1." OECD Existing Chemicals Database. URL:[Link]

  • RHHZ. "Continuous-flow synthesis and crystal modification of Pigment Red 53." Journal of Chemical Engineering. URL:[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "Sourcing 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): A Guide for Pigment Manufacturers." NBInno Technical Articles. URL: [Link]

Optimization

preventing oxidation of 4-Amino-6-chlorotoluene-2-sulphonic acid during long-term storage

Welcome to the Technical Support Center for 4-Amino-6-chlorotoluene-2-sulphonic acid (commonly known as CLT acid or 2-amino-4-chloro-5-methylbenzenesulfonic acid). As a critical intermediate in dye synthesis, pigment man...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-6-chlorotoluene-2-sulphonic acid (commonly known as CLT acid or 2-amino-4-chloro-5-methylbenzenesulfonic acid). As a critical intermediate in dye synthesis, pigment manufacturing, and pharmaceutical development, CLT acid is notoriously susceptible to oxidative degradation.

This guide is designed for researchers and drug development professionals. It bypasses superficial advice to address the fundamental thermodynamics and kinetics of aromatic amine degradation, providing self-validating protocols for long-term storage.

Part 1: Diagnostic Center (Troubleshooting)

Q: My batch of CLT acid powder has shifted from an off-white/pale pink powder to a dark brown solid. Is it still viable for coupling reactions? A: A shift to dark brown indicates significant oxidation of the primary aromatic amine moiety. Aromatic amines oxidize to form N-oxides, diazo compounds, and eventually highly conjugated, colored quinoid polymers[1]. Because CLT acid relies on the nucleophilicity of its amine group for downstream diazotization or coupling, oxidized batches will lead to poor yields and complex impurity profiles. You must validate the purity via HPLC-UV before use. If the purity has dropped below your required threshold (typically <98%), the batch must be recrystallized.

Q: We store our CLT acid in a dark cabinet, but it still degrades over a few months. What are we missing? A: You are likely missing moisture control. While protecting the compound from light prevents photo-oxidation, CLT acid contains a highly polar sulfonic acid group ( −SO3​H ). This group is hygroscopic and draws trace moisture from the ambient air into the solid powder. This moisture creates microscopic aqueous layers where spontaneous, catalyst-free oxidation occurs (see Mechanistic FAQs below).

Part 2: Mechanistic FAQs (The Causality of Degradation)

Q: Why does CLT acid oxidize so rapidly even in the absence of transition metal catalysts? A: The degradation of CLT acid is driven by a synergistic combination of its zwitterionic nature and interfacial chemistry.

  • Microdroplet Oxidation: Because the sulfonic acid group absorbs atmospheric moisture, microscopic water layers form on the powder's surface. Recent mass spectrometry studies have proven that at the air-water interface of these microdroplets, water radical cations (H2​O)∙+ spontaneously form. These radical cations act as powerful oxidants, stripping an electron from the nitrogen atom of the aromatic amine to yield an amine radical cation, entirely without the need for chemical catalysts or applied voltage[2].

  • Photo-Excitation: If exposed to UV or visible light, the aromatic amine undergoes photo-excitation, lowering its ionization potential and accelerating the electron transfer to atmospheric oxygen, initiating a radical chain mechanism[1].

  • Propagation: The resulting radical cations react with atmospheric O2​ to form N-hydroxyl and N-oxide intermediates, which further polymerize into dark quinoid structures[3].

Part 3: Visualization of the Degradation Pathway

The following diagram maps the causality of CLT acid degradation and identifies the exact points where our storage protocols intervene.

CLT_Oxidation CLT CLT Acid (Stable) Radical Amine Radical Cation Intermediate CLT->Radical e- loss Moisture Trace Moisture (H2O radical cations) Moisture->Radical Light UV / Visible Light (Photo-excitation) Light->Radical Oxygen Atmospheric O2 (Radical propagation) Degraded N-Oxides & Quinoids (Dark Brown/Red) Oxygen->Degraded Radical->Degraded Oxidation Intervention1 Vacuum Desiccation Intervention1->Moisture Blocks Intervention2 Amber Glass Intervention2->Light Blocks Intervention3 Argon Backfill Intervention3->Oxygen Blocks

Mechanistic pathway of CLT acid oxidation and critical storage intervention points.

Part 4: Experimental Protocols

To completely halt the degradation pathways outlined above, implement the following self-validating system for long-term storage.

Protocol 1: Preparation and Long-Term Storage (>6 Months)

Causality: This protocol systematically eliminates the three drivers of oxidation: moisture (via vacuum/desiccant), oxygen (via Argon, which is heavier than N2​ and blankets the solid better), and light (via amber glass).

Step-by-Step Methodology:

  • Pre-Drying (Critical): Transfer the CLT acid powder to a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or indicating silica gel. Apply a high vacuum (<10 mbar) at room temperature for 24 hours. Do not apply heat, as thermal stress can prematurely induce degradation.

  • Aliquotting: Inside a glovebox or under a positive flow of inert gas, transfer the dried powder into pre-weighed, dry, amber glass vials. Aliquot the material into single-use quantities to prevent repeated atmospheric exposure during future use.

  • Argon Backfilling: Insert an Argon gas line (fitted with a desiccant trap) into the vial. Gently purge the headspace for 30–60 seconds. Argon's high density ensures it displaces residual oxygen at the bottom of the vial.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the seal tightly with Parafilm.

  • Temperature Control: Store the sealed vials in a dedicated chemical freezer at -20°C.

  • Thawing (Crucial for preventing condensation): When retrieving a vial for an experiment, allow it to warm to room temperature in a desiccator before opening. Opening a cold vial in ambient air will instantly condense moisture onto the powder, initiating the microdroplet oxidation pathway.

Protocol 2: Self-Validation of the Storage System

Causality: A protocol is only as good as its validation. This step ensures your storage method is actively preventing radical formation.

Step-by-Step Methodology:

  • Baseline Establishment: Before storing a new batch, dissolve 5 mg of CLT acid in 10 mL of HPLC-grade Methanol/Water (50:50). Run an HPLC-UV analysis at 254 nm. Record the exact retention time and peak area percentage of the active compound.

  • Control Setup: Place 50 mg of the same powder in a clear glass vial, unsealed, on a benchtop (exposed to ambient air and light).

  • Validation Check (at 3 months): Analyze both the Argon-stored sample and the benchtop control using the exact same HPLC method.

  • Interpretation: The benchtop control will show a visual color change and new, early-eluting HPLC peaks (polar N-oxides). If your Argon-stored sample remains visually unchanged and retains >99% of its original peak area with no new peaks, your storage system is validated.

Part 5: Data Presentation

The following table summarizes the quantitative impact of various storage conditions on the stability of primary aromatic amines (extrapolated from standard degradation kinetics of substituted anilines and sulfonic acids).

Storage ConditionAtmosphereContainer TypeTempEst. Time to 1% DegradationPrimary Degradation Driver
Ambient Benchtop Air (Ambient Humidity)Clear Glass20°C3 - 5 DaysPhoto-oxidation & Moisture
Standard Cabinet Air (Ambient Humidity)Amber Glass20°C2 - 3 WeeksMoisture-induced (H2​O)∙+
Refrigerated Air (Sealed)Amber Glass4°C2 - 4 MonthsResidual Oxygen / Headspace
Inert & Frozen (Optimal) Argon (Dry)Amber Glass (PTFE Cap)-20°C> 24 Months Effectively Halted

References

  • Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Chemical Science. Royal Society of Chemistry. Available at:[Link]

  • The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. Available at:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. American Chemical Society. Available at:[Link]

Sources

Troubleshooting

Advanced LC-MS Troubleshooting Center: Resolving Peak Tailing for 4-Amino-6-chlorotoluene-2-sulphonic Acid

Welcome to the Technical Support Center for the chromatographic analysis of 4-Amino-6-chlorotoluene-2-sulphonic acid (also known as CLT acid). This compound presents a unique "perfect storm" of chromatographic challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-Amino-6-chlorotoluene-2-sulphonic acid (also known as CLT acid). This compound presents a unique "perfect storm" of chromatographic challenges: it is a highly polar zwitterion containing both a strongly acidic sulfonic group and a basic aromatic amine.

This guide is engineered for drug development professionals and analytical scientists. It bypasses generic advice to focus strictly on the physicochemical causality of peak tailing and provides self-validating, mass spectrometry (MS)-compatible solutions.

Part 1: Diagnostic Logic for Zwitterionic Tailing

Before altering your method, you must identify the dominant mechanism causing the peak distortion. The following diagnostic flowchart maps the root causes of tailing for this specific molecule and dictates the corrective action.

TroubleshootingFlow Start Issue: Peak Tailing of 4-Amino-6-chlorotoluene-2-sulphonic acid Check1 Is Retention Factor (k') < 2 on C18 Column? Start->Check1 Action1 Switch to Zwitterionic HILIC Column Check1->Action1 Yes (Polarity Mismatch) Check2 Are there Secondary Electrostatic Interactions? Check1->Check2 No Action1->Check2 Action2 Add 10-20 mM Volatile Buffer (Ammonium Formate/Acetate) Check2->Action2 Yes (Silanol Activity) Check3 Is there Metal Chelation (Sulfonic/Amino groups)? Check2->Check3 No Action2->Check3 Action3 Use PEEK-lined or Metal-Free Hardware Check3->Action3 Yes (Lewis Acid Binding) Success System Validated: Symmetrical Peak (Tf 1.0 - 1.2) Check3->Success No Action3->Success

Diagnostic flowchart for resolving peak tailing of zwitterionic sulfonic acids in LC-MS.

Part 2: Expert Troubleshooting FAQs

Q1: Why does 4-Amino-6-chlorotoluene-2-sulphonic acid exhibit severe peak tailing and poor retention on traditional C18 columns?

Causality: The compound is a highly polar zwitterion. Its sulfonic acid group has a pKa < 1, meaning it remains permanently deprotonated (anionic) across the entire practical pH range of silica-based columns (pH 2–8)[1]. This extreme polarity prevents effective partitioning into the hydrophobic C18 stationary phase, resulting in rapid elution near the void volume[2]. Furthermore, the protonated amino group acts as a cation that interacts strongly with residual, unendcapped silanols on the silica surface via ion-exchange mechanisms[3][4]. This secondary electrostatic interaction is a primary physicochemical cause of the exponential peak tailing observed in reversed-phase liquid chromatography (RP-LC)[3].

Q2: I cannot use non-volatile ion-pairing agents because of MS signal suppression. What is the alternative?

Causality: Traditional RP-LC methods often rely on non-volatile ion-pairing reagents (e.g., heptanesulfonic acid) to retain charged analytes; however, these agents cause severe ion suppression and permanently contaminate the mass spectrometer's ion source[5]. The most robust, MS-compatible alternative is Hydrophilic Interaction Liquid Chromatography (HILIC)[6][7]. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile)[7]. This environment not only retains polar zwitterions effectively but also provides up to a tenfold increase in ESI-MS sensitivity due to the rapid evaporation and desolvation of the organic-rich droplets in the ion source[4][6].

Q3: Which HILIC stationary phase is optimal for this specific compound?

Causality: A zwitterionic HILIC (ZIC-HILIC) stationary phase is highly recommended. These phases feature covalently bonded ligands containing both positive (quaternary ammonium) and negative (sulfonic acid) groups in a 1:1 ratio, resulting in a net-zero surface charge[8]. Because the electrostatic forces are counterbalanced, the column exhibits weaker secondary electrostatic interactions with the analyte compared to bare silica or amine-bonded phases[4][8]. Retention is instead driven primarily by the partitioning of the analyte into a water-rich liquid layer immobilized on the stationary phase surface[6].

Q4: How do I optimize the mobile phase buffer to eliminate residual tailing in HILIC-MS?

Causality: Even with a zwitterionic phase, mobile phase additives are critical to mask any residual secondary interactions and control the analyte's ionization state[9]. Ammonium formate and ammonium acetate are the buffers of choice because they are volatile, MS-compatible, and highly soluble in high-organic environments[7][9]. A buffer concentration of 10–20 mM in the mobile phase is recommended; higher concentrations may precipitate in acetonitrile or impair the MS signal[9]. Maintaining this ionic strength ensures that electrostatic repulsion or attraction between the analyte and the stationary phase is properly modulated, yielding sharp, symmetrical peaks[9].

Q5: Could the LC hardware be contributing to the tailing of this molecule?

Causality: Yes. Molecules containing sulfonic acid and amino groups can act as polydentate ligands that chelate with electron-deficient metal ions (Lewis acids) on the surface of stainless steel frits, tubing, and column hardware[10][11]. This metal interaction causes the analyte to bind non-specifically to the flow path, resulting in severe peak tailing and reduced detectability[10][11]. To resolve this, employ vapor-deposition coated hardware, PEEK-lined columns, or a completely metal-free UHPLC system to prevent these parasitic interactions[11].

Part 3: Validated Experimental Protocol (HILIC-MS)

To guarantee reproducibility, every protocol must be a self-validating system. Follow this step-by-step methodology to achieve symmetrical peaks for 4-Amino-6-chlorotoluene-2-sulphonic acid.

Step 1: Hardware & Column Preparation

  • System: Use a metal-free or PEEK-lined UHPLC system to prevent Lewis acid chelation[11].

  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[8].

  • Temperature: 30°C.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in ultra-pure water, adjusted to pH 3.0 with formic acid. (This ensures consistent ionic strength to mask silanols)[9].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile[7].

  • Critical Note: Do not run buffer gradients. Ensure the ionic strength remains constant to prevent baseline drift and retention time shifts[9].

Step 3: Gradient Elution & Re-equilibration In HILIC, elutropic strength is the inverse of RP-LC. Water is the strong solvent[9].

  • 0.0 - 1.0 min: 90% B (Isocratic hold to establish the water-rich partitioning layer)[6].

  • 1.0 - 5.0 min: Linear gradient to 60% B (Elutes the highly polar zwitterion)[9].

  • 5.0 - 7.0 min: Hold at 60% B.

  • 7.0 - 7.1 min: Return to 90% B.

  • 7.1 - 15.0 min: Re-equilibration. Self-Validation Check: HILIC requires at least 10-15 column volumes for the water layer to re-establish. Shortening this step will cause retention time drift.

Step 4: Sample Preparation & Injection

  • Diluent: Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 90% Acetonitrile / 10% Water). Injecting highly aqueous samples into a HILIC system will disrupt the stationary phase water layer and cause severe peak fronting/tailing[12].

  • Injection Volume: 1–2 µL.

Step 5: MS Detection & System Suitability

  • Ionization: ESI in Negative Ion Mode (The sulfonic acid group readily forms [M-H]⁻ ions)[7].

  • Validation Criteria: Inject a reference standard. The system is validated for use only if the Tailing Factor (Tf) is between 1.0 and 1.2, and the Retention Factor (k') is > 2.0.

Part 4: Quantitative Data Presentation

The following table summarizes the expected quantitative improvements when migrating from a traditional Reversed-Phase methodology to the optimized ZIC-HILIC methodology described above.

Chromatographic ParameterTraditional RP-HPLC (C18)Optimized ZIC-HILIC (Zwitterionic)Causality / Mechanistic Driver
Retention Factor (k') < 0.5 (Co-elutes with void)3.0 - 5.0HILIC water-layer partitioning successfully retains polar zwitterions[6].
Tailing Factor (Tf) > 2.5 (Severe tailing)1.0 - 1.2 (Symmetrical)Zwitterionic phase balances charge; 20mM buffer masks residual silanols[8][9].
MS Sensitivity (S/N) Low (Ion suppression)> 10x IncreaseHigh organic mobile phase (>70% ACN) enhances ESI droplet desolvation[4][6].
Hardware Recovery Variable / Low> 98%Use of PEEK/Metal-free hardware eliminates Lewis acid metal chelation sites[11].

Part 5: References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: nih.gov 6

  • Hydrophilic interaction chromatography - Wikipedia Source: wikipedia.org7

  • Application of Hydrophilic Interaction Liquid Chromatography Combined with Positive and Negative Ionization Mass Spectrometry for the Analysis of PSP Toxins Source: medcraveonline.com 5

  • HILIC Stationary Phases | Thermo Fisher Scientific - US Source: thermofisher.com 8

  • HILIC Method Development in a Few Simple Steps Source: thermofisher.com 9

  • Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid Source: diva-portal.org 2

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing Source: chromatographyonline.com 3

  • HPLC-MS/MS Analysis for Sphingosine 1-Phosphate After the Dephosphorylation by Hydrogen Fluoride Source: preprints.org 10

  • How to improve the peak shape (resolution) in UHPLC-MS during peptide analysis? Source: researchgate.net 12

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry Source: nih.gov4

  • US20210164094A1 - Use of vapor deposition coated flow paths for improved chromatography of metal interacting analytes Source: google.com 11

  • Reader Questions: Mobile Phase | LCGC International Source: chromatographyonline.com 1

Sources

Optimization

Technical Support Center: Remediation and Resource Recovery of 4-Amino-6-chlorotoluene-2-sulphonic Acid Effluent

Welcome to the Technical Support Center for managing the environmental impact of 4-Amino-6-chlorotoluene-2-sulphonic acid (also known as CLT acid, 2-amino-4-chloro-5-methylbenzenesulfonic acid, or 4-amino-2-chlorotoluene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for managing the environmental impact of 4-Amino-6-chlorotoluene-2-sulphonic acid (also known as CLT acid, 2-amino-4-chloro-5-methylbenzenesulfonic acid, or 4-amino-2-chlorotoluene-5-sulfonic acid) wastewater.

CLT acid is a critical intermediate in the synthesis of organic pigments (e.g., Red 53:1). However, its production generates highly acidic, high-salinity effluent loaded with biorefractory aromatic compounds. This guide provides researchers and environmental engineers with field-proven, self-validating troubleshooting protocols to degrade, manage, and repurpose this complex waste stream.

Section 1: Troubleshooting Recalcitrant Organics

Q1: Why does CLT acid wastewater resist conventional biological treatment, and how can we establish a pre-treatment mechanism to improve its biodegradability?

A: The electron-withdrawing nature of the sulfonic acid and chlorine groups on the toluene ring creates a highly stable, bio-refractory structure. Conventional microbes cannot cleave these bonds, leading to a near-zero BOD5/COD ratio.

To break these aromatic rings, an advanced oxidation process (AOP) such as Iron-Carbon (Fe-C) micro-electrolysis is required. The galvanic cells formed between zero-valent iron and carbon in the acidic wastewater generate nascent hydrogen ([H]) and Fe²⁺. These reactive species cleave the chromophoric groups and linearize the macromolecular chains. When supplemented with H₂O₂ (a Fenton-like reaction), the resulting hydroxyl radicals (•OH) further oxidize the organics, raising the BOD5/COD ratio to a bio-treatable level of 0.2 and achieving a COD removal rate of approximately 60%[1].

Data Presentation: Optimization of Fe-C Micro-electrolysis

The following parameters represent the optimal conditions for maximizing COD removal while minimizing reagent waste[1].

ParameterOptimal ValueMechanistic Causality
pH Value 2.0Maximizes Fe dissolution and nascent [H] generation without causing excessive, wasteful acid consumption.
Air-Water Volume Ratio 3:1Provides sufficient O₂ for cathodic depolarization; excess aeration causes severe channeling and disrupts galvanic contact.
Fe/C Volume Ratio 1.25Balances the anode (Fe) and cathode (C) surface areas to achieve the highest galvanic cell density.
Hydraulic Retention Time 100 minAllows adequate contact time for the complete cleavage of robust chromophoric groups.
H₂O₂ (35%) Dosage 10 mL/LSynergizes with the generated Fe²⁺ to trigger Fenton oxidation, boosting total COD removal to ~60%.

Q2: What is the standard protocol for executing and validating a lab-scale Fe-C micro-electrolysis + Fenton oxidation workflow?

A: Follow this self-validating methodology to ensure accurate degradation of the CLT acid effluent prior to biological treatment.

Step-by-Step Protocol:

  • Preparation: Filter the raw effluent to remove suspended solids. Adjust the pH to exactly 2.0 using H₂SO₄.

    • Causality: Highly acidic conditions are mandatory to dissolve the passive oxide layer on the iron surface and initiate the galvanic reaction.

  • Micro-electrolysis: Introduce the effluent into a column reactor packed with Fe-C filler (Volume ratio Fe:C = 1.25). Initiate bottom-up aeration with an air-water volume ratio of 3:1. Maintain a hydraulic retention time (HRT) of 100 minutes.

  • Fenton Oxidation: Transfer the effluent to an oxidation tank. Add 35% H₂O₂ at a precise dosage of 10 mL/L. React under continuous stirring for 30 minutes.

    • Causality: The Fe²⁺ continuously generated from the micro-electrolysis acts as an in-situ catalyst, decomposing H₂O₂ into highly reactive •OH radicals.

  • Neutralization & Coagulation: Adjust the pH to 7.5–8.0 using NaOH. Allow the resulting Fe(OH)₃ flocs to form, trap suspended degraded organics, and settle.

  • Self-Validation Check: Extract the clear supernatant. Measure the Chemical Oxygen Demand (COD) via the standard dichromate method and the 5-day Biochemical Oxygen Demand (BOD5). Validation Criteria: The run is successful only if the COD removal rate is ≥60% and the BOD5/COD ratio is ≥0.2, confirming the effluent is ready for the biological aeration basin.

G Start Raw CLT Acid Effluent (High COD, Low BOD/COD) pH_Adj pH Adjustment (Target: pH 2.0) Start->pH_Adj FeC Fe-C Micro-electrolysis (Fe/C = 1.25, Air/Water = 3:1) pH_Adj->FeC Fenton Fenton Oxidation (Add H2O2: 10 mL/L) FeC->Fenton Neutral Neutralization & Coagulation (pH 7-8) Fenton->Neutral Bio Biological Treatment (BOD5/COD > 0.2) Neutral->Bio

Caption: Fe-C Micro-electrolysis and Fenton Oxidation Workflow for CLT Acid Wastewater.

Section 2: High-Salinity Management and Zero Liquid Discharge (ZLD)

Q3: During the neutralization of acidic CLT effluent, massive amounts of magnesium sulfate (MgSO₄) or sodium salts are generated. How can we recover this to prevent osmotic shock in downstream bioreactors?

A: Direct discharge of high-salinity effluent severely inhibits microbial osmoregulation. The optimal approach to achieve ZLD is thermal evaporative crystallization . By strictly controlling the concentration ratio, residence time, and stirring speed, pure MgSO₄ crystals can be separated and recovered, turning a hazardous waste stream into a commercially viable resource[2].

Data Presentation: Kinetic Parameters for MgSO₄ Evaporative Crystallization
ParameterOptimal ConditionMechanistic Causality
Concentration Ratio 1.6Achieves optimal supersaturation of MgSO₄ while keeping highly soluble trace organic impurities dissolved in the mother liquor.
Seed Content 3 g/LProvides immediate nucleation sites, bypassing the high activation energy barrier required for primary nucleation.
Stirring Speed 200 r/minMaintains a homogenous suspension; prevents crystal breakage (if >200) or premature settling (if <200).
Residence Time 40 minProvides sufficient time for complete crystal growth, yielding a uniform crystal size distribution.

Step-by-Step Protocol for Evaporative Crystallization:

  • Pre-treatment: Ensure the effluent has undergone advanced oxidation (as per Q2) to remove organic matters that could coat the crystals and inhibit nucleation[2].

  • Concentration: Feed the high-salt wastewater into a thermal evaporator. Apply heat until the liquid volume is reduced and the concentration ratio reaches exactly 1.6.

  • Crystallization: Transfer the concentrated liquor to a crystallizer. Add 3 g/L of MgSO₄ seed crystals. Stir continuously at 200 r/min with a strict residence time of 40 minutes[2].

  • Separation: Centrifuge the resulting slurry to separate the solid crystals from the mother liquor.

  • Self-Validation Check: Perform X-ray diffraction (XRD) or complexometric titration on the recovered crystals. Validation Criteria: The purity of the MgSO₄ crystals must reach ≥96% to be considered successfully recovered for industrial reuse[2].

Section 3: Chemical Repurposing (Waste-to-Value)

Q4: Instead of destructive degradation, can the unreacted aromatic isomers and sulfonic acids in the effluent be repurposed?

A: Yes. An innovative and highly sustainable approach is to use the CLT acid effluent as a raw material for synthesizing modified aliphatic high-efficiency water-reducing agents (concrete admixtures). By subjecting the wastewater to further sulfonation and subsequent condensation polymerization with aliphatic ketones and aldehydes, the waste organics are permanently bound into a useful polymer matrix. This not only eliminates the environmental burden but reduces the raw material costs of the water-reducing agent by 8-20%[3].

Step-by-Step Protocol for Polymerization:

  • Standardization: Filter the CLT acid wastewater at 30°C to remove solid impurities. Adjust the concentration to 25% ± 0.5% and the pH to 6.5.

    • Causality: Standardizing the specific gravity (target ~1.170 g/cm³) ensures consistent polymerization kinetics across different effluent batches[3].

  • Sulfonation: In a 1000 mL reactor, combine 180g of the standardized wastewater with 100g of water. Add 40-80 parts of a sulfonating agent and heat to activate the aromatic rings[3].

  • Ketone Addition: Slowly drip 60g of acetone into the reactor. Critical: Control the temperature strictly below 56°C. React for 1 hour.

    • Causality: Exceeding 56°C will cause the acetone to boil off, destroying the stoichiometric ratio required for the subsequent condensation reaction[3].

  • Aldehyde Addition & Polymerization: Slowly add 200g of formaldehyde. Raise the temperature to 70–90°C. Add an initiator mixture (2g of hydrogen peroxide mixed with 12g of water). Insulate the reactor and allow the polymerization to proceed for 30 minutes[3].

  • Self-Validation Check: Perform a concrete slump test using the synthesized polymer. Validation Criteria: The admixture must demonstrate a water reduction rate comparable to commercial aliphatic agents, confirming the successful cross-linking of the waste aromatics into the polymer backbone.

G Waste CLT Acid Wastewater (180-320 parts) Sulf Sulfonation Treatment (Sulfonating Agent) Waste->Sulf Add Add Ketones & Aldehydes (Acetone + Formaldehyde) Sulf->Add Poly Polymerization (Initiator, 70-90°C) Add->Poly Product Aliphatic Water Reducing Agent Poly->Product

Caption: Repurposing CLT Acid Effluent into Aliphatic Water Reducing Agents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amino-Chlorotoluene-Sulphonic Acid Isomers for Enhanced Pigment Stability

For researchers and formulation chemists in the pigment and coatings industry, the selection of raw materials is a critical determinant of final product performance. Organic azo pigments, a cornerstone of modern colorati...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and formulation chemists in the pigment and coatings industry, the selection of raw materials is a critical determinant of final product performance. Organic azo pigments, a cornerstone of modern coloration, derive their stability and hue from the intricate molecular architecture of their precursor molecules. Among these, isomers of amino-chlorotoluene-sulphonic acid are of paramount importance, serving as the diazotization component in many widely used red and maroon pigments.

The precise arrangement of the amino, chloro, and sulphonic acid groups on the toluene backbone is not a trivial detail. This isomeric positioning dictates the electronic and steric characteristics of the resulting pigment, profoundly influencing its stability against photodegradation (lightfastness), thermal stress, and chemical attack. This guide provides an in-depth comparison of two key commercial isomers, elucidating the causal links between molecular structure and performance through supporting data and standardized experimental protocols.

The Isomers in Focus: A Structural and Synthetic Overview

The two isomers of primary industrial relevance are 2-Amino-5-chloro-4-methylbenzenesulfonic acid and 4-Amino-6-chloro-m-toluenesulfonic acid. Their structures, while similar, lead to distinct end-use properties.

  • Isomer A: 2-Amino-5-chloro-4-methylbenzenesulfonic acid (IUPAC Name), commonly known as Lake Red C Amine or C-Amine .

  • Isomer B: 4-Amino-6-chloro-m-toluenesulfonic acid (IUPAC Name), commonly known as CLT Acid .

The primary role of these molecules is to be "diazotized" (conversion of the amino group into a diazonium salt) and then reacted with a coupling component (typically a naphthol derivative) to form the final azo pigment. The sulphonic acid group (-SO₃H) is crucial for a process called "laking," where a salt is formed with a metal cation (e.g., Ca²⁺, Ba²⁺) to render the pigment insoluble and improve heat stability.[1]

Isomer_Structures cluster_A Isomer A: 2-Amino-5-chloro-4-methylbenzenesulfonic acid (C-Amine) cluster_B Isomer B: 4-Amino-6-chloro-m-toluenesulfonic acid (CLT Acid) A A B B

Caption: Chemical structures of the two primary isomers.

The general synthesis pathway involves a multi-step process beginning with the diazotization of the selected isomer, followed by coupling and laking.

Pigment_Synthesis_Workflow start Select Isomer (e.g., C-Amine or CLT Acid) diazo Diazotization (NaNO₂, HCl, 0-5°C) start->diazo Step 1 coupling Azo Coupling Reaction diazo->coupling Step 2a coupler Coupling Component (e.g., Beta-Naphthol) coupler->coupling Step 2b laking Laking / Precipitation (Add Metal Salt, e.g., CaCl₂) coupling->laking Step 3 post_treatment Post-Treatment (Filtration, Washing, Drying) laking->post_treatment Step 4 product Final Azo Lake Pigment post_treatment->product Step 5

Caption: Generalized workflow for azo lake pigment synthesis.

Comparative Performance Analysis

The choice between Isomer A and Isomer B directly impacts the stability of the final pigment. Isomer A is the precursor to pigments like C.I. Pigment Red 53:1 , while Isomer B is used for pigments such as C.I. Pigment Red 49:1 and C.I. Pigment Red 52:2 . The stability of these resulting pigments is a direct reflection of their isomeric origin.

The key difference arises from the electronic effects of the substituent groups on the aromatic ring. The relative positions of the electron-withdrawing chloro and sulphonic acid groups and the amino group influence the electron density distribution across the conjugated π-system of the final pigment molecule. This distribution is a primary factor in the molecule's ability to withstand UV radiation and thermal energy.

PropertyPigment from Isomer A (e.g., PR 53:1)Pigment from Isomer B (e.g., PR 49:1)Causality and Field Insights
Lightfastness (Blue Wool Scale, 1-8) 3-4 (Moderate)[2]5-6 (Good)The substituent pattern in Isomer B leads to a more stabilized electronic state in the final pigment, making it less susceptible to cleavage by UV radiation. PR 53:1 is thus typically restricted to indoor or light-duty applications.[3]
Thermal Stability ~200-260°C[3]~220-280°CBoth isomers produce pigments with good thermal stability due to the laking process. However, pigments from Isomer B often exhibit a slight advantage, making them more robust for plastics processing at higher temperatures.
Solvent & Bleed Resistance Good[4]Very GoodThe crystal lattice structure and molecular polarity, influenced by the isomer's geometry, affect solvent resistance. Pigments from Isomer B generally show lower bleed in plasticizers and solvents.
Typical Applications Printing inks (packaging), plastics (non-durable), stationery.[3][4]Coatings (industrial), higher-grade plastics, specialty inks where greater lightfastness is required.[5]The cost-effectiveness of PR 53:1 makes it a workhorse for mass-market goods, while the enhanced durability from Isomer B justifies its use in more demanding applications.

Experimental Protocols for Stability Validation

To ensure trustworthy and reproducible results, standardized testing methodologies are critical. Below are detailed protocols for assessing the two most important stability parameters.

Protocol 1: Lightfastness Evaluation

This protocol is based on the principles outlined in ASTM D4303 , "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials," which provides a rigorous framework for evaluation.

Objective: To determine the resistance of a pigment to color change when exposed to a controlled light source simulating indoor illumination.

Methodology:

  • Sample Preparation:

    • Prepare a dispersion of the pigment in a standardized binder (e.g., acrylic emulsion or alkyd resin) at a defined pigment-to-binder ratio.

    • Draw down the dispersion on a standardized, inert substrate (e.g., Leneta card) using a fixed-thickness applicator to ensure uniform film thickness.

    • Prepare an identical drawdown and keep it in dark storage as a control.

    • Alongside the samples, place a Blue Wool Scale reference card.[6] This card has eight strips of wool dyed with blue dyes of progressively higher lightfastness (1 = very poor, 8 = excellent).

  • Exposure:

    • Place the sample cards and the Blue Wool Scale in a xenon-arc weathering chamber, an apparatus designed to simulate sunlight filtered through window glass.[7]

    • Set the exposure conditions as per ASTM D4303, Method C:

      • Irradiance: 0.35 W/m²/nm at 340 nm

      • Relative Humidity: 55 ± 5 %

      • Black Panel Temperature: 63 ± 2 °C

  • Evaluation:

    • Periodically remove the samples and the Blue Wool Scale from the chamber.

    • Visually compare the exposed portion of each pigment sample to its unexposed control portion.

    • Identify which of the eight blue wool strips shows a color change that most closely matches the color change in the pigment sample.

    • The lightfastness rating of the pigment is the number of that corresponding blue wool strip.

Caption: Workflow for Lightfastness Testing via ASTM D4303.

Protocol 2: Thermal Stability Assessment

This protocol describes the use of Thermogravimetric Analysis (TGA), a highly quantitative method for determining the temperature at which a material begins to degrade.

Objective: To identify the decomposition temperature of a pigment, indicating its stability at elevated temperatures.

Methodology:

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Set the furnace atmosphere to a controlled flow of an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation, or air to simulate processing conditions.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry pigment powder into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Place the pan in the TGA furnace.

    • Begin heating the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10°C/minute).

  • Data Analysis:

    • The instrument records the sample's mass as a function of temperature.

    • Plot the mass (%) versus temperature (°C).

    • The onset temperature of decomposition is identified as the point where significant mass loss begins. This is often calculated by the instrument software as the intersection of the baseline tangent with the tangent of the decomposition curve. This temperature is the primary indicator of thermal stability.[8]

TGA_Workflow start Weigh 5-10 mg of Dry Pigment place Place Sample in TGA Pan start->place program Heat at Linear Rate (e.g., 10°C/min) in N₂ Atmosphere place->program record Record Mass vs. Temperature program->record analyze Plot Thermogram & Determine Onset of Mass Loss record->analyze result Decomposition Temperature (°C) analyze->result

Caption: Workflow for Thermal Stability Testing via TGA.

Conclusion and Recommendations

The selection of an amino-chlorotoluene-sulphonic acid isomer is a foundational decision in pigment design with direct consequences for product stability.

  • For applications where cost is a primary driver and exposure to intense light is minimal, such as in packaging inks or disposable plastic goods, pigments derived from Isomer A (C-Amine) , like PR 53:1, offer a viable solution with adequate heat stability for most processes.

  • For applications demanding greater longevity and durability, including industrial coatings, automotive applications, and high-quality plastics, pigments derived from Isomer B (CLT Acid) are the superior choice. The enhanced lightfastness and robust thermal and chemical resistance conferred by this isomer's structure justify the potential increase in cost.

It is imperative that researchers and developers validate the performance of pigments using standardized, quantitative methods like those described. Relying on supplier data sheets is a starting point, but in-house validation ensures that the chosen pigment precursor aligns with the specific performance requirements of the final product.

References

  • Journal of Advanced Scientific Research. (n.d.). Effect of Synergist on Pigment Violet 23. Available at: [Link]

  • European Patent Office. (n.d.). Pigment compositions - EP 0659842 A2. Google Patents.
  • MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Available at: [Link]

  • Google Patents. (n.d.). US5176750A - Azo pigment compositions and process for their preparation.
  • Wiley Online Library. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology: Pigments, Organic. Available at: [Link]

  • Google Patents. (n.d.). CN102585546A - Preparation method for C.I. pigment red 53:1.
  • CPAChem. (2024, January 4). Safety data sheet - 2-Amino-5-chloro-p-toluenesulfonic Acid. Available at: [Link]

  • ASTM International. (n.d.). ASTM Safety Standards in Pigment Testing. Available at: [Link]

  • Google Patents. (n.d.). US4131619A - Preparation of 2-chloro-4-toluenesulfonyl chloride.
  • PubChem, NIH. (n.d.). C Amine | C7H8ClNO3S | CID 6936. Available at: [Link]

  • Google Patents. (n.d.). CN102408362A - Method for producing CLT acid by reducing 6-chloro-3-aminotoluene-4-sulfonic acid.
  • International Organization for Standardization. (1979). ISO 787-21:1979 - General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium. Available at: [Link]

  • Capital Resin Corporation. (2020, December 18). Uses of Toluenesulfonic Acid. Available at: [Link]

  • Handprint. (n.d.). doing your own lightfastness tests. Available at: [Link]

  • Ataman Kimya. (n.d.). PIGMENT RED 53:1. Available at: [Link]

  • YouTube. (2016, July 7). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. Available at: [Link]

  • US EPA. (2005, June 8). NOTOX 469722 p-Toluenesulphonic acid. Available at: [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 53:1. Available at: [Link]

  • PubChem, NIH. (n.d.). p-Toluenesulfonic acid | C7H7SO3H | CID 6101. Available at: [Link]

  • PMC, NIH. (n.d.). Synthesis of toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester and its application.... Available at: [Link]

  • ScienceDirect. (2017, May 23). Natural colorants: Pigment stability and extraction yield enhancement.... Available at: [Link]

  • US EPA. (2007, December 6). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Available at: [Link]

  • Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants. Available at: [Link]

  • Wikipedia. (n.d.). p-Toluenesulfonic acid. Available at: [Link]

  • Ayalytical. (n.d.). ASTM D6468 Thermal Stability Test Method. Available at: [Link]

  • PMC, NIH. (2022, December 17). Simple Detection of Pigment Red 53 as a Hazardous Substance in Cosmetic Preparation.... Available at: [Link]

  • Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid. Available at: [Link]

  • Yuhong Pigment Co.,LTD. (n.d.). The thermal stability of pigments.... Available at: [Link]

  • Scholars Research Library. (n.d.). Thermal Degradation and XRD studies of Diazotised-p-sulphanilic acid dye based resins.... Available at: [Link]

  • Schmincke. (n.d.). Lightfastness – A Measure of the Durability of Artists' Colours. Available at: [Link]

  • PMC, NIH. (n.d.). Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation. Available at: [Link]

  • Natural Pigments. (2020, January 3). How Do We Know Pigments in Artist's Paint are Lightfast?. Available at: [Link]

Sources

Comparative

Analytical Comparison Guide: GC-MS vs. LC-MS for 4-Amino-6-chlorotoluene-2-sulphonic Acid Impurity Profiling

As drug development and chemical manufacturing standards become increasingly stringent, the accurate profiling of impurities in critical intermediates is non-negotiable. 4-Amino-6-chlorotoluene-2-sulphonic acid (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical manufacturing standards become increasingly stringent, the accurate profiling of impurities in critical intermediates is non-negotiable. 4-Amino-6-chlorotoluene-2-sulphonic acid (also known as 3-amino-5-chloro-4-methylbenzenesulfonic acid) is a highly functionalized, polar aromatic compound utilized in dye synthesis and as a pharmaceutical intermediate.

This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the impurity profiling of this specific analyte. By examining the causality behind ionization behaviors and chromatographic retention, we establish a self-validating framework for analytical scientists to select the optimal workflow.

Analyte Characterization & The Analytical Challenge

To understand the performance of any analytical technique, we must first examine the analyte's physicochemical properties. 4-Amino-6-chlorotoluene-2-sulphonic acid contains three distinct functional groups on a toluene ring:

  • Sulfonic Acid Group (-SO₃H): Highly acidic (pKa < 1), rendering the molecule permanently ionized in aqueous solutions and extremely polar.

  • Amino Group (-NH₂): Basic, capable of hydrogen bonding, and susceptible to oxidation or derivatization.

  • Chlorine Atom (-Cl): Adds a distinct isotopic signature (³⁵Cl and ³⁷Cl in a 3:1 ratio), which is highly advantageous for mass spectrometric identification.

Because of the sulfonic acid moiety, this compound is non-volatile and thermally labile . When heated, sulfonic acids tend to desulfonate or degrade before reaching their boiling point. This fundamental property dictates the overarching strategies for both LC-MS and GC-MS[1].

Mechanistic Comparison: LC-MS vs. GC-MS

The LC-MS Advantage: Native State Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamentally suited for large, polar, or thermally unstable molecules[2]. For sulfonic acids, LC-MS allows for direct analysis without chemical alteration.

Using Electrospray Ionization (ESI) in negative ion mode is the gold standard for this class of compounds[3]. Because the sulfonic acid group easily deprotonates, it forms stable [M-H]⁻ ions. The addition of volatile weak acids (like low-concentration acetic acid) or volatile buffers (like ammonium acetate) to the mobile phase can paradoxically enhance negative-ion ESI response by stabilizing the droplet surface chemistry and preventing ion suppression[4].

The GC-MS Limitation: The Derivatization Trap

Gas Chromatography relies on the analyte being volatile and thermally stable[1]. To analyze 4-Amino-6-chlorotoluene-2-sulphonic acid via GC-MS, the highly polar -SO₃H and -NH₂ groups must be neutralized to prevent severe peak tailing and column degradation.

This requires derivatization (e.g., silylation using MTBSTFA or methylation using diazomethane)[2]. However, derivatization introduces significant analytical risks:

  • Incomplete Reactions: Steric hindrance from the adjacent methyl and chlorine groups can lead to partial derivatization, creating multiple peaks for a single analyte.

  • Artifact Generation: The derivatizing agent can react with trace moisture or other impurities, creating false positives in the impurity profile.

  • Exception for GTIs: GC-MS remains superior only if the goal is to profile volatile Genotoxic Impurities (GTIs), such as residual alkyl sulfonate esters, which are already volatile and do not require derivatization[5].

G cluster_LC LC-MS Workflow (Optimal) cluster_GC GC-MS Workflow (Sub-optimal) Sample 4-Amino-6-chlorotoluene- 2-sulphonic acid LC_Prep Direct Aqueous Dilution (No Derivatization) Sample->LC_Prep GC_Prep Extensive Derivatization (e.g., Silylation) Sample->GC_Prep LC_Sep Reversed-Phase LC (Volatile Buffer) LC_Prep->LC_Sep LC_Ion ESI Negative Mode [M-H]- Ionization LC_Sep->LC_Ion GC_Sep Capillary GC (Thermal Gradient) GC_Prep->GC_Sep GC_Ion Electron Ionization (EI, 70 eV) GC_Sep->GC_Ion

Workflow comparison demonstrating the streamlined LC-MS path versus the complex GC-MS path.

Quantitative Data & Performance Metrics

The following table summarizes the experimental performance characteristics of both techniques when applied to the impurity profiling of highly polar aromatic sulfonic acids.

ParameterLC-MS (ESI Negative Mode)GC-MS (EI Mode, Post-Derivatization)
Sample Preparation Time < 10 minutes (Direct dilution)2–4 hours (Reaction, extraction, drying)
Analyte State Native (Intact molecule)Derivatized (e.g., Trimethylsilyl ester)
Sensitivity (LOD) 1–5 ng/mL (Highly sensitive for [M-H]⁻)50–100 ng/mL (Subject to derivatization yield)
Artifact Risk Low (Minimal chemical intervention)High (Incomplete derivatization, reagent peaks)
Isomer Resolution Excellent (Customizable stationary phases)Moderate (Derivatives may co-elute)
Primary Utility API & Related Substances Profiling[6]Volatile Genotoxic Impurities (GTIs)[5]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the exact methodologies required to execute these analyses.

Protocol A: LC-MS Impurity Profiling (Recommended)

This protocol utilizes Reversed-Phase Liquid Chromatography coupled with Electrospray Ionization (ESI). A volatile buffer is strictly used to prevent mass spectrometer source fouling and ion suppression[3].

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the 4-Amino-6-chlorotoluene-2-sulphonic acid sample.

  • Dissolve in 10 mL of a diluent consisting of 50:50 Water:Methanol to achieve a 1 mg/mL stock solution.

  • Dilute further with the mobile phase initial conditions to a working concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size) for high-resolution separation of positional isomers.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to ~4.5 with acetic acid to maintain reproducible retention without suppressing ESI-).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry (ESI Negative Mode)

  • Polarity: Negative Ion Mode. The sulfonic acid will readily yield an m/z 220 (for ³⁵Cl) and m/z 222 (for ³⁷Cl) [M-H]⁻ ion.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Full scan (m/z 50–500) for unknown impurity identification, coupled with MS/MS product ion scans for structural elucidation of degradants.

ESI_Mechanism A Analyte in Solution (R-SO3H) B Capillary Tip (High Negative Voltage) A->B C Taylor Cone & Droplet Formation B->C D Desolvation (Heated N2 Gas) C->D E Gas-Phase Ions [R-SO3]- D->E F Mass Analyzer E->F

Mechanism of Electrospray Ionization (Negative Mode) for sulfonic acid analytes.

Protocol B: GC-MS Impurity Profiling (For Volatile Byproducts Only)

If GC-MS must be used (e.g., screening for residual chlorinated solvents or alkyl sulfonate GTIs), the sulfonic acid must be derivatized.

Step 1: Derivatization (Silylation)

  • Weigh 5.0 mg of the sample into a dry, inert glass vial.

  • Add 1 mL of anhydrous Pyridine and 0.5 mL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS.

  • Seal the vial and heat at 70°C for 60 minutes.

  • Cool to room temperature. The sulfonic acid and amino groups are now converted to their respective tert-butyldimethylsilyl derivatives.

Step 2: Chromatographic Separation

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: Initial hold at 80°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.

Step 3: Mass Spectrometry (EI)

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Drawback Note: The molecular ion of silylated derivatives is often weak in EI; fragmentation heavily favors the loss of the tert-butyl group [M-57]⁺.

Conclusion and Recommendations

For the comprehensive impurity profiling of 4-Amino-6-chlorotoluene-2-sulphonic acid, LC-MS is unequivocally the superior technique . The inherent polarity and thermal instability of the sulfonic acid moiety make it an ideal candidate for Reversed-Phase LC coupled with Negative-Ion Electrospray Ionization. This approach preserves the scientific integrity of the sample, avoids the artifact-prone derivatization steps required by GC-MS, and provides high-fidelity structural data through isotopic halogen profiling and MS/MS fragmentation.

GC-MS should be strictly relegated to targeted assays where the impurities of interest are inherently volatile (e.g., residual solvents or alkylating agents) and do not require the derivatization of the bulk active pharmaceutical ingredient.

References

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. National Institutes of Health (NIH). Available at:[Link]

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. Available at:[Link]

  • Solvents and Caveats for LC/MS. Bene-Technology. Available at:[Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. Available at:[Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. Chimia. Available at:[Link]

Sources

Comparative

Validating Purity Standards of Commercial 4-Amino-6-chlorotoluene-2-sulphonic Acid Batches: A Comparative Analytical Guide

Introduction: The Analytical Challenge of Zwitterionic Intermediates 4-Amino-6-chlorotoluene-2-sulphonic acid (4-ACTSA)—also systematically recognized as 5-amino-3-chloro-2-methylbenzenesulfonic acid[1]—is a high-value i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Zwitterionic Intermediates

4-Amino-6-chlorotoluene-2-sulphonic acid (4-ACTSA)—also systematically recognized as 5-amino-3-chloro-2-methylbenzenesulfonic acid[1]—is a high-value intermediate critical to the synthesis of high-performance azo pigments and specialized pharmaceutical compounds. Recognized in major chemical inventories such as the[2], its purity directly dictates the efficacy of downstream azo coupling reactions.

The synthesis of 4-ACTSA frequently generates trace positional isomers (e.g., 6-amino-5-chlorotoluene-3-sulphonic acid) and leaves behind unreacted precursors. If these impurities are not strictly quantified and controlled, they can cause severe coloristic shifts in pigment manufacturing or introduce toxicogenic risks in pharmaceutical applications.

The Mechanistic Rationale for Analytical Selection: Because 4-ACTSA is a zwitterion containing both a basic amino group (-NH₂) and a highly polar, acidic sulfonic acid moiety (-SO₃H), standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) fails to provide adequate retention. On a standard C18 column, the polar sulfonate group causes the molecule to elute almost immediately with the solvent front, making impurity resolution impossible ()[3].

To overcome this, an Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) strategy must be employed. By adjusting the mobile phase to pH 3.0, the amino group is fully protonated (-NH₃⁺). The introduction of an anionic ion-pairing agent, such as sodium 1-octanesulfonate, allows the lipophilic octyl chain to embed into the C18 stationary phase while its negatively charged sulfonate head electrostatically binds to the protonated amine of 4-ACTSA[4]. This transient, neutral complex dramatically increases the analyte's apparent hydrophobicity, allowing for baseline resolution from closely related positional isomers.

Comparative Purity Analysis: Commercial Batches vs. Reference Standards

When sourcing 4-ACTSA, commercial batches vary significantly based on the manufacturer's purification capabilities. The table below objectively compares a High-Purity Reference Standard against two common commercial grades, highlighting the downstream impact of their respective impurity profiles.

ParameterHigh-Purity Reference StandardSupplier A (Industrial Grade)Supplier B (Crude Grade)
Typical HPLC Purity ≥ 99.5%95.0% – 98.0%< 90.0%
Positional Isomers < 0.1%1.0% – 2.5%> 5.0%
Unreacted Precursors Not Detected< 0.5%~ 2.0%
Moisture Content (KF) < 0.5%< 1.0%> 2.0%
Downstream Impact Optimal yield; vibrant, stable pigment formation.Slight coloristic shifts; requires pre-purification.High toxicity risk; poor azo coupling efficiency.

Experimental Protocol: Self-Validating IP-RP-HPLC System

To ensure absolute trustworthiness in batch validation, the following protocol is designed as a self-validating system . The methodology relies on strict System Suitability Test (SST) criteria that act as internal controls; if the chemistry of the column or mobile phase degrades, the system will automatically fail the SST, preventing the release of inaccurate data ()[5].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.08 g of sodium 1-octanesulfonate (5 mM) in 1000 mL of 0.1 M Potassium dihydrogen phosphate (KH₂PO₄). Adjust the pH precisely to 3.0 using orthophosphoric acid. Causality: The pH must be strictly maintained at 3.0 to suppress the ionization of residual silanols on the silica column, preventing peak tailing, while ensuring the amino group of 4-ACTSA remains fully protonated for ion-pairing.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Step 2: Instrumentation Setup
  • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size), maintained at 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector set to extract at 260 nm.

  • Gradient Elution:

    • 0–5 min: 5% B

    • 5–20 min: 5% → 30% B

    • 20–25 min: 30% B

    • 25–26 min: 30% → 5% B

    • 26–35 min: 5% B (Column Re-equilibration)

Step 3: Sample Preparation
  • Accurately weigh 10.0 mg of the commercial 4-ACTSA batch.

  • Dissolve in 10 mL of Mobile Phase A to achieve a concentration of 1.0 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.45 µm PTFE syringe filter prior to injection (Injection Volume: 10 µL).

Step 4: System Suitability & Self-Validation Criteria

Before analyzing the commercial sample, inject a resolution mixture containing 4-ACTSA and its primary isomer.

  • Resolution (Rs) ≥ 2.0: Causality: If Rs drops below 2.0, the system is failing to discriminate between the target molecule and its isomers, indicating ion-pair depletion in the mobile phase or stationary phase collapse. The run must be aborted.

  • Tailing Factor (T) ≤ 1.5: Causality: A tailing factor above 1.5 indicates unwanted secondary interactions between the protonated amines and unendcapped residual silanols, signaling the need for a new column[4].

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating analytical workflow, ensuring that only batches meeting stringent purity criteria are released for downstream synthesis.

PurityValidation N1 Commercial Batch Sampling N2 Sample Preparation (Dissolve in Mobile Phase A) N1->N2 N3 IP-RP-HPLC Separation (C18 + 1-Octanesulfonate) N2->N3 N4 UV/PDA Detection (260 nm) N3->N4 N5 System Suitability (Rs > 2.0, T < 1.5) N4->N5 N6 Batch Release (Purity ≥ 98.0%) N5->N6 Pass N7 Batch Rejection (Out of Specification) N5->N7 Fail

Caption: Workflow for IP-RP-HPLC purity validation and release of commercial 4-ACTSA batches.

References

  • Journal of Chemical and Pharmaceutical Research. "Development and validation of new RP-HPLC method for determining impurity profiling." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Toxic Substances Control Act (TSCA) Candidate List of Chemical Substances." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-6-chlorotoluene-2-sulphonic acid

Comprehensive Safety and PPE Guide for Handling 4-Amino-6-chlorotoluene-2-sulphonic Acid 1. Introduction and Hazard Causality 4-Amino-6-chlorotoluene-2-sulphonic acid (CAS: 6387-22-0), also known as 5-Amino-3-chloro-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and PPE Guide for Handling 4-Amino-6-chlorotoluene-2-sulphonic Acid

1. Introduction and Hazard Causality 4-Amino-6-chlorotoluene-2-sulphonic acid (CAS: 6387-22-0), also known as 5-Amino-3-chloro-2-methylbenzenesulfonic acid, is a highly specialized intermediate utilized in pharmaceutical synthesis and advanced chemical research[1]. For drug development professionals, establishing a rigorous, self-validating safety protocol for this compound is critical.

The necessity for stringent Personal Protective Equipment (PPE) is dictated directly by the molecule's physicochemical properties:

  • Sulfonic Acid Moiety (-SO3H): Confers strong acidic properties. Upon contact with moisture (such as sweat, tears, or mucous membranes), it causes localized pH drops, leading to severe irritation or chemical burns.

  • Aromatic Amine & Chloro Substituents: Chlorinated anilines carry risks of dermal penetration and sensitization. Systemic absorption can disrupt oxygen transport (methemoglobinemia), though the bulky sulfonic acid group reduces its volatility compared to uncharged anilines.

  • Physical State: The compound is typically handled as a fine crystalline powder. The primary vector of occupational exposure is airborne dust generated during weighing and transfer operations[2].

2. Core PPE Specifications: Building a Self-Validating System To protect personnel, PPE must be selected based on empirical breakthrough data and the specific operational context. We do not just wear gloves; we engineer a layered barrier system.

Table 1: Hazard Summary and PPE Causality Matrix

Hazard VectorPhysicochemical CauseRequired PPE BarrierQuantitative / Validation Metric
Inhalation Fine powder aerosolization during transfer[2]N95/P100 Particulate Respirator or PAPRFilter Efficiency: ≥99.97% of airborne particles
Dermal Contact Lipophilic/acidic nature of the compoundDouble Nitrile gloves (Outer: ≥8 mil)Breakthrough Time: >480 mins; Zero visible degradation
Ocular Contact Acidic dust reacting with basal tearsUnvented chemical splash gogglesOrbital gap clearance: 0.0 mm (Complete seal)
  • Hand Protection (Causality): Use a double-gloving technique. The inner glove (standard 4-5 mil nitrile) provides dexterity and a baseline barrier. The outer glove (≥8 mil nitrile or neoprene) acts as the primary chemical shield. Self-Validation: If the outer glove is compromised by a micro-tear or chemical degradation, the inner glove remains intact, providing the user a critical window to safely abort the operation, decontaminate, and doff the PPE.

  • Respiratory Protection (Causality): Because the primary risk is dust formation, operations must be conducted in a certified chemical fume hood[2]. If a fume hood is not viable (e.g., during bulk scale-up), a NIOSH-approved P100 half-face respirator is mandatory.

  • Body Protection (Causality): A chemically resistant, fluid-impermeable lab coat or Tyvek suit prevents dust from settling on street clothes, which could otherwise lead to prolonged, unnoticed dermal exposure.

3. Operational Workflow: Safe Handling Protocol The following step-by-step methodology ensures zero-exposure during the handling of 4-Amino-6-chlorotoluene-2-sulphonic acid.

PPE_Workflow Start Pre-Operation Assessment Vent Verify Fume Hood Airflow Start->Vent Proceed if safe PPE_Body Don Lab Coat & Double Gloves Vent->PPE_Body Airflow 80-120 FPM PPE_Resp Don P100 Respirator & Goggles PPE_Body->PPE_Resp Handle Weighing & Transfer (CAS 6387-22-0) PPE_Resp->Handle PPE Verified Decon Decontamination & Doffing Handle->Decon Operation Complete Dispose Hazardous Waste Disposal Decon->Dispose Solid/Liquid Waste

Caption: Logical workflow for PPE donning and safe handling of 4-Amino-6-chlorotoluene-2-sulphonic acid.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood has a verified face velocity of 80-120 feet per minute (FPM). Clear the workspace of unnecessary clutter to prevent air turbulence.

  • PPE Donning: Inspect all PPE for defects. Don the chemical-resistant lab coat, unvented goggles, and double nitrile gloves. Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat to prevent dust ingress.

  • Static Mitigation: Fine powders are highly subject to static cling. Use an anti-static weighing boat and a grounded stainless-steel spatula. This prevents the acidic powder from aerosolizing or adhering to the gloves.

  • Transfer: Carefully open the primary container inside the deepest part of the fume hood (at least 6 inches from the sash). Transfer the required mass slowly to minimize dust generation[2].

  • Sealing and Decontamination: Immediately reseal the primary container. Wipe down the exterior of the container and the analytical balance with a damp disposable towel before removing your hands from the hood.

4. Spill Response and Disposal Plan In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure. The chemical must strictly be prevented from entering drains or waterways[2].

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area, ensuring everyone remains upwind of the spill/leak[2]. Remove all potential sources of ignition.

  • PPE Upgrade: Spill responders must upgrade their PPE to include a full Tyvek suit, heavy-duty neoprene gloves, and a full-face respirator equipped with P100/Organic Vapor cartridges.

  • Containment: Prevent further spillage if it is safe to do so[2]. Surround the solid spill with a chemically compatible physical barrier to prevent spreading.

  • Collection: Do not dry sweep , as this will aggressively aerosolize the acidic dust[2]. Use a HEPA-filtered vacuum dedicated to hazardous chemicals, or gently moisten the powder with a minimal amount of water to suppress dust. Scoop the material into a chemically compatible, sealable polyethylene container.

  • Decontamination: If the chemical contacts skin or clothing during the response, immediately take off contaminated clothing and wash the affected area with soap and plenty of water[2]. Wash the spill area thoroughly with soap and water, collecting all wash water as hazardous waste.

  • Disposal: Label the container clearly as "Hazardous Waste: Toxic/Acidic Organic Solid (CAS 6387-22-0)". Dispose of the material in accordance with local, state, and federal environmental regulations via a licensed hazardous waste contractor.

References

  • 4-amino-6-chlorotoluene-2-sulphonic acid — Chemical Substance Information, NextSDS,

  • 5-Amino-3-chloro-2-methylbenzenesulfonic acid Safety Data Sheets, Echemi,

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